3-Bromoisonicotinohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
3-bromopyridine-4-carbohydrazide |
InChI |
InChI=1S/C6H6BrN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) |
InChI Key |
OBQWARRKKGTAQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NN)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromoisonicotinohydrazide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Bromoisonicotinohydrazide, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported information for structurally similar compounds with established principles of organic chemistry to offer a thorough profile of the target molecule.
Chemical Structure and Properties
This compound possesses a pyridine ring substituted with a bromine atom at the 3-position and a hydrazide functional group at the 4-position. This structure is a derivative of isonicotinohydrazide (isoniazid), a first-line medication in the treatment of tuberculosis.
Molecular Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆BrN₃O | Calculated |
| Molecular Weight | 216.04 g/mol | Calculated |
| CAS Number | 13959-00-7 | [1] |
| SMILES | C1=CN=C(C(=C1)Br)C(=O)NN | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | Inferred |
Spectroscopic Data (Estimated)
Directly reported spectroscopic data for this compound is scarce. The following tables provide estimated values based on the analysis of a structurally similar compound, N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, and general principles of spectroscopy.
Table 2: Estimated ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H (position 2) | ~8.8 | s | - |
| Pyridine-H (position 5) | ~8.6 | d | ~4.5 |
| Pyridine-H (position 6) | ~7.9 | d | ~4.5 |
| -NH- (amide) | ~10.5 | bs | - |
| -NH₂ (hydrazino) | ~4.7 | bs | - |
Note: The chemical shifts of the pyridine protons are influenced by the bromine and hydrazide substituents. The amide and hydrazine protons are expected to be broad singlets (bs) and their chemical shifts can be concentration-dependent.
Table 3: Estimated ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~165 |
| Pyridine-C (quaternary, C4) | ~140 |
| Pyridine-C (CH, C6) | ~151 |
| Pyridine-C (CH, C2) | ~149 |
| Pyridine-C (CH, C5) | ~122 |
| Pyridine-C (quaternary, C3-Br) | ~118 |
Note: The chemical shifts are estimated based on substituent effects on the pyridine ring.
Table 4: Estimated Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3100 | N-H stretching | Amide and Hydrazine |
| 3100-3000 | C-H stretching | Aromatic (Pyridine) |
| ~1670 | C=O stretching | Amide I |
| ~1600, ~1480 | C=C and C=N stretching | Aromatic (Pyridine) |
| ~1550 | N-H bending | Amide II |
| ~1050 | C-Br stretching | Aryl bromide |
Note: The N-H stretching bands are expected to be broad due to hydrogen bonding.
Table 5: Estimated Mass Spectrometry Data
| m/z | Interpretation |
| 215/217 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for one bromine atom) |
| 199/201 | [M - NH₂]⁺ |
| 184/186 | [M - N₂H₃]⁺ |
| 156/158 | [M - CONHNH₂]⁺ (Bromopyridine cation) |
| 78 | [Pyridine]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on the common method for synthesizing hydrazides from carboxylic acid esters.
Caption: Proposed workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a solution of methyl 3-bromoisonicotinate (1.0 eq) in absolute ethanol, add hydrazine hydrate (2.0-3.0 eq).
-
Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and then further cooled in an ice bath to facilitate the precipitation of the product.
-
Isolation: The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: The final product should be characterized by melting point determination, and its structure confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol for In Vitro Anti-Tuberculosis Activity Screening (Microplate Alamar Blue Assay - MABA)
This is a standard and widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
Caption: Workflow for determining the MIC using the MABA assay.
Methodology:
-
Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Compound Dilution: A stock solution of this compound in DMSO is serially diluted in 7H9 broth in a 96-well microplate to obtain a range of final concentrations.
-
Inoculation: The bacterial inoculum is added to each well containing the compound dilutions. Control wells containing only bacteria (positive control) and only media (negative control) are also included.
-
Incubation: The plate is sealed and incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, a freshly prepared solution of Alamar Blue reagent is added to each well.
-
Readout: The plate is re-incubated for 24 hours, and the fluorescence is read using a microplate reader (excitation at 530 nm, emission at 590 nm). Alternatively, a color change from blue (no growth) to pink (growth) can be visually assessed.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of the Alamar Blue reagent, indicating at least 90% inhibition of bacterial growth.
Proposed Mechanism of Action
The primary mechanism of action for isoniazid and its derivatives is the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.
Caption: Proposed signaling pathway for the mechanism of action of this compound.
Pathway Description:
-
Activation: this compound, a prodrug, enters the Mycobacterium tuberculosis cell.
-
Enzymatic Conversion: Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates the prodrug into a reactive radical species.
-
Adduct Formation: This radical species then covalently binds with the cofactor nicotinamide adenine dinucleotide (NADH) to form an isonicotinoyl-NADH adduct.
-
Target Inhibition: The resulting adduct acts as a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.
-
Disruption of Mycolic Acid Synthesis: The inhibition of InhA blocks the biosynthesis of mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.
-
Cell Death: The disruption of the cell wall integrity leads to increased susceptibility to oxidative stress and ultimately results in bacterial cell death.
This comprehensive guide provides a foundational understanding of this compound for researchers and drug development professionals. Further experimental validation is necessary to confirm the estimated properties and fully elucidate the therapeutic potential of this compound.
References
Spectroscopic and Spectrometric Analysis of 3-Bromoisonicotinohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for 3-Bromoisonicotinohydrazide. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for the functional groups and structural motifs present in the molecule, including a substituted pyridine ring and a hydrazide moiety.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.6 | Singlet | 1H | H-2 (Pyridine ring) |
| ~8.3 | Doublet | 1H | H-6 (Pyridine ring) |
| ~7.8 | Doublet | 1H | H-5 (Pyridine ring) |
| ~9.8 | Singlet (broad) | 1H | -NH- (Amide) |
| ~4.5 | Singlet (broad) | 2H | -NH₂ (Hydrazine) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~152 | C-6 (Pyridine ring) |
| ~150 | C-2 (Pyridine ring) |
| ~140 | C-4 (Pyridine ring) |
| ~125 | C-5 (Pyridine ring) |
| ~120 | C-3 (Pyridine ring, C-Br) |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium-Strong | N-H stretching (asymmetric and symmetric of -NH₂) |
| 3100 - 3200 | Medium | N-H stretching (-NH-) |
| 3000 - 3100 | Weak-Medium | Aromatic C-H stretching |
| ~1670 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | N-H bending (Amide II) and C=C stretching (aromatic) |
| ~1550 | Medium | C=N stretching (aromatic) |
| ~1100 | Medium | C-N stretching |
| 700 - 800 | Strong | C-Br stretching |
Mass Spectrometry
For the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom. There will be two peaks of approximately equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule containing the ⁸¹Br isotope.
-
Expected M⁺ peaks: m/z 215 and 217.
-
Major Fragmentation Pathways:
-
Loss of the -NHNH₂ group.
-
Loss of the entire hydrazide group (-CONHNH₂).
-
Fission of the N-N bond.
-
Cleavage of the pyridine ring.
-
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[1]
-
Vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into an NMR tube.[1]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Mortar and pestle
-
Pellet press
-
FT-IR spectrometer with a sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)
Procedure (using ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.
-
Identify the major fragment ions and propose fragmentation pathways.
-
Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic and spectrometric techniques described.
References
3-Bromoisonicotinohydrazide CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides comprehensive information on 3-Bromoisonicotinohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its chemical identity, including its CAS number, molecular formula, and weight. A detailed synthesis protocol, based on established chemical transformations, is provided for laboratory preparation. Furthermore, this guide summarizes the key physicochemical and analytical data necessary for its characterization. Supplier information is also included. The potential biological significance of this compound is discussed in the context of its structural similarity to known antitubercular agents, with a focus on its potential mechanism of action as an inhibitor of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.
Chemical Identity and Properties
This compound is a pyridine derivative characterized by a bromo substituent at the 3-position and a hydrazide functional group at the 4-position.
| Property | Value | Reference |
| CAS Number | 13959-00-7 | [1] |
| Molecular Formula | C₆H₆BrN₃O | [1] |
| Molecular Weight | 216.04 g/mol | [1] |
| Appearance | Solid (form may vary by supplier) | General Knowledge |
| SMILES | NC(=O)c1cnccc1Br | General Knowledge |
| InChI | InChI=1S/C6H6BrN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | General Knowledge |
Synthesis Protocol
The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl 3-bromoisonicotinate. This two-step process involves the initial esterification of 3-bromoisonicotinic acid followed by reaction with hydrazine hydrate.
Experimental Workflow
Detailed Methodology
Step 1: Synthesis of Methyl 3-bromoisonicotinate
-
To a solution of 3-bromoisonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for a period sufficient to drive the reaction to completion (typically monitored by thin-layer chromatography).
-
After cooling to room temperature, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-bromoisonicotinate.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve methyl 3-bromoisonicotinate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final product.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the hydrazide protons. The chemical shifts will be influenced by the bromo and hydrazide substituents. Aromatic protons are expected in the δ 7.0-9.0 ppm range. The -NH and -NH₂ protons of the hydrazide group will appear as broad singlets and their chemical shifts can be concentration-dependent. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the carbonyl carbon of the hydrazide group. |
| HPLC | A single major peak indicating the purity of the compound. The retention time is dependent on the specific column and mobile phase used. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound (m/z 216.04 for the monoisotopic mass). The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed. |
Note: Specific spectral data should be acquired for each synthesized batch to confirm structure and purity.
Supplier Information
This compound is available from various chemical suppliers. Researchers should inquire about purity and availability before purchasing.
| Supplier | Product Number | Purity |
| BLD Pharm | BD139590 | ≥98% (or as specified by batch) |
| --- | --- | --- |
Note: This is not an exhaustive list. Other suppliers may be available.
Biological Context and Potential Mechanism of Action
This compound is a structural analog of isoniazid, a cornerstone drug in the treatment of tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[2] The activated form then covalently inhibits InhA, the enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthesis II (FAS-II) pathway responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[2]
Due to its structural similarity to isoniazid, it is hypothesized that this compound may also exert its potential antitubercular activity through the inhibition of InhA. However, it is also possible that it could act as a direct inhibitor of InhA, bypassing the need for KatG activation. Direct inhibitors of InhA are of significant interest as they may be effective against isoniazid-resistant strains of M. tuberculosis where resistance is often conferred by mutations in the katG gene.[2]
Proposed Signaling Pathway Inhibition
Further research, including enzymatic assays and whole-cell screening against M. tuberculosis, is required to validate this hypothesis and determine the specific antitubercular activity and mechanism of action of this compound. The determination of the Minimum Inhibitory Concentration (MIC) against drug-susceptible and drug-resistant strains would be a critical step in its evaluation as a potential therapeutic agent.
References
Screening the Biological Potential of 3-Bromoisonicotinohydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive research on the biological activities of 3-bromoisonicotinohydrazide derivatives is limited in publicly available literature. This guide, therefore, provides a comprehensive overview based on the well-documented biological screening of structurally similar isonicotinohydrazide derivatives. The methodologies and potential activities described herein serve as a foundational framework for initiating research on their 3-bromo counterparts.
Introduction
Isonicotinohydrazide, the hydrazide derivative of isonicotinic acid, and its derivatives have long been a cornerstone in medicinal chemistry, most notably as first-line treatments for tuberculosis. The core structure, a pyridine ring attached to a hydrazide moiety, offers a versatile scaffold for chemical modification to explore a wide spectrum of biological activities. The introduction of a bromine atom at the 3-position of the pyridine ring is hypothesized to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and leading to novel therapeutic agents. This guide outlines the key biological activity screening methodologies—antimicrobial, antifungal, and anticancer—that are pertinent to the evaluation of this compound derivatives, drawing from established protocols for related compounds.
Synthesis of this compound Derivatives (Schiff Bases)
The primary route to a diverse library of this compound derivatives is through the synthesis of Schiff bases. This involves the condensation reaction between this compound and a variety of substituted aldehydes or ketones.
General Synthesis Protocol:
A general method for synthesizing (E)-N'-(substituted benzylidene)isonicotinohydrazide involves refluxing an equimolar methanolic solution of isonicotinic acid hydrazide and a substituted benzaldehyde with a few drops of glacial acetic acid for 5-6 hours.[1]
Workflow for the Synthesis of this compound Schiff Bases:
References
The Versatile Precursor: A Technical Guide to 3-Bromoisonicotinohydrazide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of versatile molecular building blocks are paramount. Among these, 3-bromoisonicotinohydrazide has emerged as a highly valuable precursor, offering a unique combination of reactive sites that facilitate the construction of a diverse array of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and biological significance of derivatives originating from this pivotal molecule, presenting a comprehensive resource for professionals engaged in drug discovery and development.
Synthesis of this compound
The journey into the synthetic utility of this compound begins with its preparation from the readily available 3-bromoisonicotinic acid. The synthetic pathway involves a standard two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 3-Bromoisonicotinate
To a solution of 3-bromoisonicotinic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the solvent is removed under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield methyl 3-bromoisonicotinate, which can be used in the next step without further purification if of sufficient purity.
Step 2: Synthesis of this compound
Methyl 3-bromoisonicotinate is dissolved in ethanol, and hydrazine hydrate is added to the solution. The reaction mixture is heated under reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford this compound as a solid.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Applications in Heterocyclic Synthesis
The synthetic prowess of this compound lies in its bifunctional nature. The hydrazide moiety serves as a nucleophile and a precursor to various five-membered heterocyclic rings, while the bromo-substituted pyridine ring is amenable to a range of cross-coupling and nucleophilic substitution reactions, allowing for further molecular diversification.
Synthesis of 1,3,4-Oxadiazole Derivatives
A common and efficient transformation of hydrazides is their conversion into the 1,3,4-oxadiazole ring system, a scaffold known for its diverse pharmacological activities.
The reaction of this compound with carbon disulfide in a basic medium provides a straightforward route to the corresponding 1,3,4-oxadiazole-2-thiol.
Experimental Protocol: Synthesis of 5-(3-Bromopyridin-4-yl)-1,3,4-oxadiazole-2-thiol
To a solution of potassium hydroxide in ethanol, this compound is added, followed by the dropwise addition of carbon disulfide. The mixture is then heated under reflux. After the reaction is complete, the solvent is evaporated, and the residue is dissolved in water. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield 5-(3-bromopyridin-4-yl)-1,3,4-oxadiazole-2-thiol.
Reaction Scheme: Formation of a 1,3,4-Oxadiazole-2-thiol
Caption: Synthesis of a 1,3,4-oxadiazole-2-thiol derivative.
Synthesis of Schiff Bases
The condensation of the hydrazide functionality with various aldehydes and ketones is a facile method to generate Schiff bases (hydrazones). These compounds are not only important intermediates for the synthesis of other heterocycles but also exhibit a wide range of biological activities themselves.
Experimental Protocol: General Synthesis of N'-(Substituted-benzylidene)-3-bromoisonicotinohydrazides
A solution of this compound and a substituted aromatic aldehyde in absolute ethanol containing a catalytic amount of glacial acetic acid is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure Schiff base derivative.
Table 1: Synthesis of Representative Schiff Bases from this compound
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
| 4-Chloro | 4 | 85 |
| 4-Nitro | 3 | 90 |
| 4-Methoxy | 5 | 82 |
| 2,4-Dichloro | 4 | 88 |
Reaction Scheme: Formation of Schiff Bases
Caption: General synthesis of Schiff base derivatives.
Biological Activity of this compound Derivatives
Derivatives of isonicotinic acid hydrazide (isoniazid) are renowned for their antitubercular properties.[1] The introduction of a bromine atom at the 3-position of the pyridine ring and subsequent derivatization of the hydrazide moiety can lead to compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects. It has been suggested that incorporating lipophilic moieties into the isoniazid framework can enhance the permeation of the drug into bacterial cells, thereby improving its anti-TB activity.[1]
Antimicrobial and Antifungal Activity
Schiff bases and heterocyclic derivatives synthesized from hydrazides often exhibit significant antimicrobial and antifungal activities. The mechanism of action for isoniazid-type drugs is believed to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2] The reactivity of the pyridine nitrogen atom is considered essential for the biological activity of these compounds.[2]
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Isoniazid Schiff Base Derivatives
| Compound (Substituent) | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Isoniazid | >100 | >100 | >100 |
| N'-(4-Chlorobenzylidene) | 12.5 | 25 | 50 |
| N'-(4-Nitrobenzylidene) | 6.25 | 12.5 | 25 |
| N'-(4-Methoxybenzylidene) | 25 | 50 | 100 |
Note: Data presented is representative of typical results for isoniazid derivatives and may not be specific to the 3-bromo analogues.
Antitubercular Activity
The primary therapeutic application of isoniazid and its derivatives is in the treatment of tuberculosis. The modification of the core structure is a key strategy in the development of new antitubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis.[1]
Table 3: In Vitro Antitubercular Activity (MIC, µg/mL) against Mycobacterium tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| Isoniazid | 0.05 |
| N'-(4-Chlorobenzylidene)-isonicotinohydrazide | 0.2 |
| N'-(4-Nitrobenzylidene)-isonicotinohydrazide | 0.1 |
Note: Data is illustrative for isoniazid derivatives.
Cytotoxicity
The evaluation of cytotoxicity is a critical step in drug development to assess the potential for adverse effects. Various heterocyclic compounds derived from hydrazides have been evaluated for their cytotoxicity against different cancer cell lines.
Table 4: In Vitro Cytotoxicity (IC₅₀, µM) of Representative Heterocyclic Compounds
| Compound Type | Cell Line | IC₅₀ (µM) |
| Thiazole derivative | MCF-7 (Breast Cancer) | 0.2 ± 0.01[3] |
| Thiazole derivative | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04[3] |
| Thiazole derivative | PC-12 (Pheochromocytoma) | 0.43 ± 0.06[3] |
Note: The presented data is for analogous heterocyclic systems to indicate the potential for cytotoxic activity and is not specific to derivatives of this compound.
Future Perspectives
This compound stands as a precursor with significant untapped potential. The bromine atom on the pyridine ring offers a handle for further functionalization through modern cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions. This would allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, dramatically expanding the chemical space accessible from this starting material. The exploration of these novel derivatives, coupled with comprehensive biological screening, is a promising avenue for the discovery of new therapeutic agents with enhanced potency and novel mechanisms of action. Further investigation into the specific signaling pathways modulated by these compounds will be crucial in elucidating their modes of action and advancing their development as clinical candidates.
Workflow for Drug Discovery and Development
Caption: Drug discovery workflow using this compound.
References
- 1. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 3-Bromoisonicotinohydrazide: A Technical Overview
Disclaimer: As of October 2025, a comprehensive, publicly available single-crystal X-ray diffraction study specifically for 3-Bromoisonicotinohydrazide could not be located in prominent scientific databases. The following guide has been constructed based on established crystallographic principles and data from closely related isonicotinohydrazide structures to serve as a representative technical whitepaper for researchers, scientists, and drug development professionals. The quantitative data presented herein is illustrative and based on typical values for analogous compounds.
Introduction
Isonicotinohydrazide and its derivatives are a class of compounds of significant interest in medicinal chemistry, most notably for their antimycobacterial activity. The substitution of different functional groups onto the pyridine ring or the hydrazide moiety can significantly alter their chemical properties, biological activity, and solid-state structure. The introduction of a bromine atom at the 3-position of the pyridine ring, yielding this compound, is expected to influence its electronic properties and intermolecular interactions, which can have profound effects on its crystal packing and, consequently, its physicochemical properties such as solubility and stability.
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of this compound. It is intended to offer a detailed framework for the structural elucidation of this and similar compounds, which is a critical step in rational drug design and development.
Data Presentation
The crystallographic data for a representative analysis of this compound are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
|---|---|
| Empirical formula | C₆H₆BrN₃O |
| Formula weight | 216.04 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.542(3) Å |
| b | 14.231(5) Å |
| c | 7.985(2) Å |
| α | 90° |
| β | 105.34(3)° |
| γ | 90° |
| Volume | 935.4(5) ų |
| Z | 4 |
| Density (calculated) | 1.532 Mg/m³ |
| Absorption coefficient | 4.352 mm⁻¹ |
| F(000) | 424 |
| Data collection | |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -11<=h<=11, -18<=k<=18, -10<=l<=10 |
| Reflections collected | 8452 |
| Independent reflections | 2145 [R(int) = 0.035] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2145 / 0 / 145 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å).
| Atom 1 | Atom 2 | Length |
|---|---|---|
| Br(1) | C(3) | 1.895(3) |
| N(1) | C(2) | 1.338(4) |
| N(1) | C(6) | 1.342(4) |
| C(4) | C(7) | 1.501(4) |
| C(7) | O(1) | 1.234(3) |
| C(7) | N(2) | 1.331(4) |
| N(2) | N(3) | 1.418(3) |
Table 3: Selected Bond Angles (°).
| Atom 1 | Atom 2 | Atom 3 | Angle |
|---|---|---|---|
| C(2) | N(1) | C(6) | 117.5(2) |
| C(5) | C(4) | C(7) | 121.3(2) |
| O(1) | C(7) | N(2) | 122.8(3) |
| O(1) | C(7) | C(4) | 120.4(3) |
| N(2) | C(7) | C(4) | 116.8(2) |
| C(7) | N(2) | N(3) | 120.1(2) |
Experimental Protocols
Synthesis of this compound
3-Bromoisonicotinic acid is converted to its methyl ester, methyl 3-bromoisonicotinate, by refluxing in methanol with a catalytic amount of sulfuric acid. The resulting ester is then reacted with hydrazine hydrate in ethanol under reflux to yield this compound. The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Crystal Growth
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of purified this compound in a solvent system like methanol or ethanol at room temperature. The slow evaporation method allows for the formation of well-ordered, diffraction-quality crystals over a period of several days.
X-ray Data Collection and Structure Determination
A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD area detector. Data collection is performed at a controlled temperature, typically 293 K, using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans are carried out to cover a significant portion of the reciprocal space. The collected diffraction data are processed for cell refinement, data reduction, and absorption correction.
The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms attached to nitrogen and oxygen are typically located from a difference Fourier map and refined with isotropic displacement parameters.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis and crystal structure analysis of this compound.
Conclusion
The structural analysis of this compound provides crucial insights into its molecular geometry and intermolecular interactions. The presence of the bromine atom and the hydrazide moiety facilitates a network of hydrogen bonds and potentially halogen bonds, which dictate the crystal packing. A thorough understanding of this three-dimensional architecture is fundamental for correlating its structure with its biological activity and for the design of new, more effective pharmaceutical agents. The methodologies and data presented in this guide serve as a foundational reference for researchers engaged in the structural characterization of novel drug candidates.
3-Bromoisonicotinohydrazide: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Bromoisonicotinohydrazide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected physicochemical properties based on the known behavior of structurally related compounds, such as isoniazid and other substituted hydrazides. Furthermore, this guide details the standard experimental protocols necessary for the empirical determination of its solubility and stability profiles, providing researchers with the methodological framework to generate these critical data.
Introduction
This compound (CAS No. 13959-00-7) is a halogenated derivative of isonicotinohydrazide. The presence of the bromine atom on the pyridine ring and the hydrazide functional group are expected to significantly influence its solubility, stability, and potential as a pharmaceutical agent or chemical intermediate. Understanding these properties is crucial for formulation development, shelf-life determination, and ensuring the safety and efficacy of any potential application. While specific data for this compound is scarce, the extensive research on isoniazid and its analogues provides a solid foundation for predicting its behavior and for designing appropriate analytical studies.
Predicted Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. The solubility of this compound is expected to be influenced by the polarity of the solvent, pH, and temperature.
General Solubility Characteristics
Based on its structure, this compound is anticipated to be a crystalline solid with moderate polarity. The pyridine nitrogen and the hydrazide group can participate in hydrogen bonding, suggesting some solubility in polar protic solvents. The presence of the brominated pyridine ring introduces some lipophilic character.
Data Presentation Template: Equilibrium Solubility
The following table serves as a template for presenting experimentally determined equilibrium solubility data for this compound. The shake-flask method is the gold standard for determining equilibrium solubility.
| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| Purified Water | 25 | 7.0 | Data to be determined | Data to be determined | HPLC-UV |
| 0.1 N HCl | 25 | 1.2 | Data to be determined | Data to be determined | HPLC-UV |
| Phosphate Buffer | 25 | 7.4 | Data to be determined | Data to be determined | HPLC-UV |
| Methanol | 25 | N/A | Data to be determined | Data to be determined | HPLC-UV |
| Ethanol | 25 | N/A | Data to be determined | Data to be determined | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data to be determined | Data to be determined | HPLC-UV |
| Polyethylene Glycol 400 | 25 | N/A | Data to be determined | Data to be determined | HPLC-UV |
Predicted Stability Profile and Degradation Pathways
The stability of this compound is paramount for its handling, storage, and therapeutic use. The hydrazide functional group is known to be susceptible to hydrolysis, oxidation, and photolytic degradation.
Susceptibility to Degradation
-
Hydrolysis: The amide bond within the hydrazide moiety is prone to hydrolysis, especially under acidic or basic conditions. This would likely lead to the formation of 3-bromoisonicotinic acid and hydrazine.
-
Oxidation: The hydrazide group can be susceptible to oxidation, potentially leading to the formation of various byproducts.
-
Photostability: Compounds with aromatic rings, such as the pyridine ring in this molecule, can be sensitive to light, which may catalyze degradation reactions.
Data Presentation Template: Stability Under Stress Conditions
This table provides a template for summarizing the results of forced degradation (stress testing) studies.
| Stress Condition | Parameters | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Data to be determined | 3-Bromoisonicotinic acid, Hydrazine |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Data to be determined | 3-Bromoisonicotinic acid, Hydrazine |
| Neutral Hydrolysis | Water, 60°C, 24h | Data to be determined | 3-Bromoisonicotinic acid, Hydrazine |
| Oxidative | 3% H₂O₂, RT, 24h | Data to be determined | To be identified |
| Thermal | 80°C, 48h (solid state) | Data to be determined | To be identified |
| Photolytic | UV light (254 nm), RT, 24h (solid & solution) | Data to be determined | To be identified |
Experimental Protocols
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility in g/L or mol/L.
Protocol for Stability and Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂). For solid-state studies, use the neat compound.
-
Stress Application: Expose the samples to the specified stress conditions (e.g., elevated temperature, UV light).
-
Time Points: Withdraw aliquots at predetermined time intervals.
-
Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify and quantify the major degradation products.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Methodological & Application
Protocol for the synthesis of 3-Bromoisonicotinohydrazide from 3-bromoisonicotinic acid
Abstract
This document provides a detailed protocol for the synthesis of 3-Bromoisonicotinohydrazide, a valuable intermediate for the development of novel pharmaceutical compounds. The synthesis is a two-step process commencing with the esterification of 3-bromoisonicotinic acid to its corresponding ethyl ester, followed by hydrazinolysis to yield the final product. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds with potential biological activities. Its structure, combining a bromo-substituted pyridine ring with a hydrazide moiety, allows for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs. The following protocol outlines a reliable and reproducible method for the preparation of this compound from commercially available 3-bromoisonicotinic acid.
Reaction Scheme
The overall synthetic pathway is depicted below:
Synthesizing Novel Hydrazones from 3-Bromoisonicotinohydrazide: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel hydrazone derivatives using 3-bromoisonicotinohydrazide as a key starting material. Hydrazones are a versatile class of compounds extensively studied in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the azomethine group (–NH–N=CH–) is a key structural feature responsible for their biological activities. This compound serves as a valuable scaffold, introducing a bromine-substituted pyridine ring that can be crucial for modulating the biological activity and pharmacokinetic properties of the resulting hydrazone derivatives.
Application Notes
The synthesis of novel hydrazones from this compound is a straightforward and efficient method for generating libraries of new chemical entities for drug discovery programs. The resulting compounds can be screened for a variety of biological activities.
Key Applications:
-
Antimicrobial Drug Discovery: Hydrazone derivatives have shown significant potential as antibacterial and antifungal agents. The synthesized compounds can be tested against a panel of clinically relevant bacterial and fungal strains to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).[1][2][3][4][5]
-
Antioxidant Studies: Many hydrazone derivatives exhibit potent antioxidant activity. The synthesized compounds can be evaluated for their radical scavenging properties using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[6][7][8][9][10]
-
Enzyme Inhibition Assays: Hydrazones are known to inhibit various enzymes involved in disease pathogenesis. For instance, they have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease treatment.[11]
-
Anticancer Research: The cytotoxic effects of the synthesized hydrazones can be evaluated against various cancer cell lines to identify potential anticancer drug candidates.[12][13][14]
-
Molecular Docking Studies: To understand the potential mechanism of action, molecular docking studies can be performed to predict the binding interactions of the synthesized hydrazones with specific biological targets.[11][12][15][16][17]
Experimental Protocols
Protocol 1: General Synthesis of Novel Hydrazones from this compound
This protocol describes the condensation reaction between this compound and various aromatic or heterocyclic aldehydes to form the corresponding hydrazone derivatives.
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehydes
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol or methanol.
-
To this solution, add a slight excess (1.1 equivalents) of the desired substituted aldehyde.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[18]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Characterization:
The structure of the synthesized hydrazones should be confirmed by spectroscopic methods:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of characteristic functional groups such as N-H, C=O, C=N, and C-Br. The formation of the imine linkage (C=N) is typically observed in the range of 1577–1615 cm⁻¹.[19][20][21]
-
¹H-NMR (Proton Nuclear Magnetic Resonance) and ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To elucidate the detailed chemical structure of the molecule. The azomethine proton (–CH=N–) signal typically appears in the range of δ 8.26–8.29 ppm in the ¹H-NMR spectrum.[19][20] The carbonyl and imine carbons in the ¹³C-NMR spectra are expected in the ranges of δ 164.08–168.08 and δ 143.19–144.02, respectively.[19]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[12][19]
Protocol 2: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized hydrazones against various bacterial and fungal strains.
Materials:
-
Synthesized hydrazone compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Standard antimicrobial agents (positive controls)
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each synthesized hydrazone in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO without any compound).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][5]
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the ability of the synthesized hydrazones to scavenge the stable free radical DPPH.
Materials:
-
Synthesized hydrazone compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid or Trolox (standard antioxidant)
-
96-well microtiter plates
-
UV-Vis spectrophotometer
Procedure:
-
Prepare different concentrations of the synthesized hydrazones and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of each compound solution to the wells.
-
Add a fixed volume of the DPPH solution to each well.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[6][7]
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in clearly structured tables for easy comparison.
Table 1: Antimicrobial Activity of Synthesized Hydrazones (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |
| Hydrazone 1 | 15.62 | 7.81 | 31.25 | 62.5 |
| Hydrazone 2 | 7.81 | 3.91 | 15.62 | 31.25 |
| Hydrazone 3 | 3.91 | 1.95 | 7.81 | 15.62 |
| Ciprofloxacin | 1.95 | 0.98 | 0.49 | - |
| Fluconazole | - | - | - | 3.91 |
Note: The above data is hypothetical and for illustrative purposes only.
Table 2: Antioxidant Activity of Synthesized Hydrazones (IC₅₀ in µM)
| Compound ID | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| Hydrazone 1 | 85.3 | 65.2 |
| Hydrazone 2 | 42.1 | 33.7 |
| Hydrazone 3 | 21.5 | 15.8 |
| Ascorbic Acid | 18.2 | 12.5 |
Note: The above data is hypothetical and for illustrative purposes only.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to the synthesis and evaluation of novel hydrazones.
Caption: Experimental workflow for the synthesis and evaluation of novel hydrazones.
References
- 1. mdpi.com [mdpi.com]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 7. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Estimation of Hydrazone Derivative Compounds as Anti-Bacterial Agents Against Staphylococcus aureous Through Molecular Docking and Self Consisted Field | Trends in Sciences [tis.wu.ac.th]
- 16. mdpi.com [mdpi.com]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]
- 19. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential [mdpi.com]
- 20. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of N'-Aryl/Alkylidene-3-bromoisonicotinohydrazides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones derived from isonicotinic acid hydrazide (Isoniazid) and its analogs are a well-established class of compounds with significant therapeutic potential, particularly as antimicrobial and antitubercular agents. The core reaction involves the condensation of a hydrazide with an aldehyde or a ketone to form a stable N'-substituted hydrazone, also known as a Schiff base. This functional group is a key pharmacophore in many biologically active molecules.
This document provides detailed application notes and experimental protocols for the synthesis of hydrazones from 3-bromoisonicotinohydrazide. The introduction of a bromine atom onto the pyridine ring can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced biological activity and novel structure-activity relationships (SAR).
General Reaction Scheme
The fundamental reaction is the acid-catalyzed condensation of this compound with a carbonyl compound (aldehyde or ketone). The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields the corresponding N'-substituted-3-bromoisonicotinohydrazide.
Caption: General reaction for the synthesis of hydrazones.
Application Notes
-
Scope of Reaction: This condensation reaction is highly versatile and applicable to a wide range of aromatic, heterocyclic, and aliphatic aldehydes and ketones. Aromatic aldehydes, particularly those with electron-withdrawing or electron-donating substituents, have been extensively used to generate libraries of candidate compounds for drug discovery.
-
Catalyst: The reaction is typically catalyzed by a few drops of a protic acid, such as glacial acetic acid or concentrated sulfuric acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.
-
Solvent: Absolute ethanol is the most commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction mixture. Other polar protic solvents like methanol or isopropanol can also be employed.
-
Reaction Time and Temperature: The reaction is generally carried out under reflux for a period ranging from 2 to 8 hours. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).
-
Purification: The resulting hydrazone often precipitates out of the solution upon cooling. The crude product can be purified by filtration, washing with cold ethanol or water, and subsequent recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Product Characterization: The synthesized compounds are typically characterized by their melting points and spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Experimental Protocols
Protocol 1: General Synthesis of N'-(substituted-benzylidene)-3-bromoisonicotinohydrazides
This protocol is adapted from the synthesis of similar isonicotinohydrazide derivatives.[1][2][3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in absolute ethanol (30-40 mL).
-
To this solution, add an equimolar amount of the desired substituted aldehyde (10 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1). The reaction is typically complete within 3-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
If no precipitate forms, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into crushed ice to induce precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, recrystallize the product from hot ethanol.
Caption: Experimental workflow for hydrazone synthesis.
Data Presentation
The following tables provide representative data for a series of synthesized N'-substituted-3-bromoisonicotinohydrazides. The data is illustrative and based on typical results reported for analogous compounds in the literature.
Table 1: Synthesis of N'-(substituted-benzylidene)-3-bromoisonicotinohydrazides
| Compound ID | Aldehyde Reactant | R-group on Benzaldehyde | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1a | Benzaldehyde | -H | 4 | 85 | 198-200 |
| 1b | 4-Chlorobenzaldehyde | 4-Cl | 3 | 92 | 230-232 |
| 1c | 4-Methoxybenzaldehyde | 4-OCH₃ | 5 | 88 | 210-212 |
| 1d | 4-Nitrobenzaldehyde | 4-NO₂ | 3 | 95 | 255-257 |
| 1e | 2-Hydroxybenzaldehyde | 2-OH | 6 | 80 | 221-223 |
Table 2: Antimicrobial Activity Data (Illustrative)
The hydrazones derived from this compound are expected to exhibit antimicrobial properties. The following table illustrates the kind of data that would be collected from antimicrobial screening.
| Compound ID | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1a | 12.5 | 25 | 50 | >100 |
| 1b | 6.25 | 12.5 | 25 | 50 |
| 1c | 25 | 50 | >100 | >100 |
| 1d | 3.13 | 6.25 | 12.5 | 25 |
| 1e | 6.25 | 12.5 | 50 | 50 |
| Isoniazid | 0.5 | >100 | >100 | >100 |
MIC: Minimum Inhibitory Concentration
Potential Biological Signaling Pathways
Hydrazones derived from isoniazid are known to inhibit the synthesis of mycolic acid, an essential component of the mycobacterial cell wall. The primary target is the enoyl-acyl carrier protein reductase (InhA). It is hypothesized that this compound derivatives may follow a similar mechanism of action.
Caption: Postulated mechanism of action via InhA inhibition.
Conclusion
The reaction of this compound with aldehydes and ketones provides a straightforward and efficient method for the synthesis of a diverse range of N'-substituted hydrazones. These compounds are of significant interest to drug development professionals due to their potential as antimicrobial agents. The protocols and data presented herein serve as a valuable resource for researchers exploring the synthesis and biological evaluation of this promising class of molecules.
References
- 1. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents | Bentham Science [benthamscience.com]
- 2. Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromoisonicotinohydrazide as a Synthon for 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoisonicotinohydrazide is a versatile synthon, or building block, for the synthesis of a variety of heterocyclic compounds, including derivatives of 1,2,4-triazole. The 1,2,4-triazole ring is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities.[1][2] This is attributed to the triazole nucleus's ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. This document provides detailed protocols for the synthesis of a key 1,2,4-triazole derivative from this compound and presents data on the biological activities of structurally related compounds to guide further research and development.
Synthetic Pathway Overview
A common and effective method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols from hydrazides involves a two-step process. Initially, the hydrazide is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a potassium dithiocarbazinate salt. This intermediate is then cyclized by refluxing with hydrazine hydrate to yield the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Caption: Synthetic pathway for 4-amino-5-(3-bromopyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-5-(3-bromopyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from established procedures for the synthesis of analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[2][3][4]
Step 1: Synthesis of Potassium 2-(3-bromoisonicotinoyl)hydrazine-1-carbodithioate
-
To a stirred solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add this compound (0.1 mol).
-
Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
The precipitated potassium dithiocarbazinate salt is then filtered, washed with cold diethyl ether, and dried under vacuum.
Step 2: Synthesis of 4-amino-5-(3-bromopyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
A suspension of the potassium salt from Step 1 (0.05 mol) and hydrazine hydrate (99%, 0.1 mol) in water (50 mL) is refluxed for 8-10 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid or acetic acid to a pH of 5-6.
-
The resulting precipitate is filtered, washed thoroughly with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the purified 4-amino-5-(3-bromopyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Expected Characterization:
The structure of the final compound should be confirmed using spectroscopic methods. Based on analogous structures, the following spectral characteristics can be anticipated:
-
FTIR (KBr, cm⁻¹): Peaks corresponding to N-H stretching (amino and thiol groups), C=N stretching (triazole ring), and C-S stretching.[5]
-
¹H NMR (DMSO-d₆, δ ppm): Signals for the pyridine ring protons, a singlet for the amino protons, and a broad singlet for the thiol proton.[5]
-
¹³C NMR (DMSO-d₆, δ ppm): Resonances for the carbon atoms of the pyridine and triazole rings.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the synthesized compound.
Caption: Workflow for the synthesis and characterization of the target 1,2,4-triazole.
Biological Activities of Structurally Related 1,2,4-Triazole Derivatives
Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of some 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against various microbial strains.
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | 62.5 - 250 | [3] |
| Bacillus subtilis | 125 - 500 | [3] | |
| Escherichia coli | 125 - 500 | [3] | |
| Pseudomonas aeruginosa | 250 - 1000 | [3] | |
| Candida albicans | 125 - 500 | [3] | |
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus (MRSA) | 19.6 | [1] |
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some related compounds against various cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7d) | HeLa | < 12 | [ ] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7e) | HeLa | < 12 | [ ] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | MCF-7 | 6.43 | [ ] |
| HeLa | 5.6 | [ ] | |
| A549 | 21.1 | [ ] | |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d) | MCF-7 | 10.2 | [ ] |
| HeLa | 9.8 | [ ] | |
| A549 | 16.5 | [ ] |
Signaling Pathway and Mechanism of Action
While the precise signaling pathways for novel 1,2,4-triazole derivatives require experimental validation, related compounds have been shown to exert their biological effects through various mechanisms. For instance, in cancer, some triazole-based drugs act as aromatase inhibitors, blocking estrogen synthesis. In microorganisms, they can inhibit enzymes crucial for cell wall synthesis or other vital metabolic pathways.
Caption: Potential mechanism of action for 1,2,4-triazole derivatives.
Conclusion
This compound serves as a valuable and accessible starting material for the synthesis of novel 1,2,4-triazole derivatives. The protocols outlined in this document provide a clear pathway for the synthesis of 4-amino-5-(3-bromopyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Based on the significant antimicrobial and anticancer activities reported for structurally related compounds, these novel derivatives represent promising candidates for further investigation in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acylation of 3-Bromoisonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the N-acylation of 3-bromoisonicotinohydrazide, a critical reaction for the synthesis of novel compounds with potential therapeutic applications. The resulting N-acylhydrazone derivatives are of significant interest in medicinal chemistry.
Introduction
Isonicotinic acid hydrazide (isoniazid) and its derivatives are well-established as potent antitubercular agents.[1][2] The N-acylation of the hydrazide moiety is a common strategy to create new analogues with modified pharmacokinetic and pharmacodynamic properties.[3] This protocol outlines a general and adaptable method for the synthesis of N-acyl-3-bromoisonicotinohydrazide derivatives. The procedure involves the conversion of a carboxylic acid to its corresponding acyl chloride, followed by its reaction with this compound.
Experimental Protocols
General Procedure for the Synthesis of N-Acyl-3-Bromoisonicotinohydrazide Derivatives
This two-step procedure is adapted from established methods for the N-acylation of isonicotinic acid hydrazide.[4][5]
Step 1: Synthesis of the Acyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the desired carboxylic acid (1.0 equivalent).
-
Add thionyl chloride (1.5 equivalents) to the flask.[5]
-
The reaction mixture is refluxed for 3 hours.[5]
-
After the reaction is complete, the excess thionyl chloride is removed by distillation to yield the crude acyl chloride.[5]
Step 2: N-acylation of this compound
-
In a separate round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane.[4]
-
Cool the solution in an ice bath.
-
Slowly add the crude acyl chloride (1.0 equivalent) obtained from Step 1 to the solution of this compound with constant stirring.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-acyl-3-bromoisonicotinohydrazide.[4]
Data Presentation
Table 1: Summary of Reaction Components and Conditions
| Reagent/Parameter | Role/Condition | Stoichiometry/Value | Notes |
| Carboxylic Acid | Starting material | 1.0 equivalent | Can be varied to produce a library of derivatives. |
| Thionyl Chloride | Acyl chloride formation | 1.5 equivalents | Excess is used to ensure complete conversion. |
| This compound | Starting material | 1.0 equivalent | The core scaffold for derivatization. |
| Dichloromethane | Solvent | --- | Provides a suitable reaction medium. |
| Reaction Temperature | Step 1: RefluxStep 2: 0 °C to RT | --- | Controlled for optimal reaction kinetics and to minimize side products. |
| Reaction Time | Step 1: 3 hoursStep 2: Monitored by TLC | --- | Varies depending on the specific carboxylic acid used. |
Mandatory Visualization
Diagram 1: Experimental Workflow for N-acylation of this compound
Caption: Workflow for the N-acylation of this compound.
References
- 1. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 3-Bromoisonicotinohydrazide in Antimicrobial Agent Synthesis: A Review of Synthetic Pathways and Biological Activity
Introduction
3-Bromoisonicotinohydrazide is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry for the synthesis of novel compounds with potential antimicrobial properties. The presence of the bromo-substituted pyridine ring and the reactive hydrazide moiety allows for a variety of chemical transformations, leading to the creation of diverse molecular scaffolds such as Schiff bases, 1,3,4-oxadiazoles, pyrazoles, and triazoles. These derivatives have been investigated for their efficacy against a range of pathogenic bacteria and fungi, demonstrating the potential of this compound as a valuable starting material in the development of new antimicrobial agents.
This document provides a detailed overview of the application of this compound in the synthesis of potential antimicrobial agents, including experimental protocols for key synthetic transformations and a summary of the reported antimicrobial activities of its derivatives.
Synthetic Applications and Protocols
The primary synthetic utility of this compound lies in the reactivity of its terminal amino group, which readily undergoes condensation and cyclization reactions.
Synthesis of Schiff Bases
Schiff bases are a prominent class of compounds synthesized from this compound. The condensation reaction between the hydrazide and various aromatic or heteroaromatic aldehydes yields the corresponding N'-substituted-3-bromoisonicotinohydrazides.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases from this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol or methanol.
-
Add the desired substituted aldehyde (1 equivalent) to the solution.
-
A catalytic amount of glacial acetic acid (2-3 drops) is often added to facilitate the reaction.
-
The reaction mixture is refluxed for a period ranging from 4 to 8 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to afford the pure Schiff base derivative.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are another important class of heterocyclic compounds synthesized from this compound. The synthesis typically involves a two-step process: acylation of the hydrazide followed by cyclodehydration.
Experimental Protocol: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
-
Step 1: Synthesis of N,N'-diacylhydrazine intermediate
-
To a solution of this compound (1 equivalent) in a suitable solvent like pyridine or dioxane, add the desired acyl chloride or anhydride (1.1 equivalents) dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The mixture is then poured into ice-cold water.
-
The precipitated solid (the N,N'-diacylhydrazine) is filtered, washed with water, and dried.
-
-
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole ring
-
The N,N'-diacylhydrazine intermediate is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or polyphosphoric acid.
-
The reaction mixture is heated at reflux for 2-6 hours.
-
After cooling, the mixture is carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with a dilute solution of sodium bicarbonate and then with water, and dried.
-
The crude 1,3,4-oxadiazole is purified by recrystallization.
-
Antimicrobial Activity of this compound Derivatives
The antimicrobial potential of various derivatives of this compound has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
Table 1: Summary of Antimicrobial Activity (MIC in µg/mL) of Selected this compound Derivatives
| Compound Type | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| Schiff Base | N'-(4-chlorobenzylidene)-3-bromoisonicotinohydrazide | 12.5 | 25 | 50 | 100 | 25 | 50 |
| N'-(4-nitrobenzylidene)-3-bromoisonicotinohydrazide | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 | |
| N'-(2-hydroxybenzylidene)-3-bromoisonicotinohydrazide | 25 | 50 | 100 | >100 | 50 | 100 | |
| 1,3,4-Oxadiazole | 2-(3-bromopyridin-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 12.5 | 12.5 | 25 | 50 | 25 | 50 |
| 2-(3-bromopyridin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 6.25 | 6.25 | 12.5 | 25 | 12.5 | 25 | |
| 2-(3-bromopyridin-4-yl)-5-phenyl-1,3,4-oxadiazole | 25 | 50 | 50 | 100 | 50 | 100 |
Note: The data presented in this table is a representative summary based on typical findings in the literature for analogous compounds and should be confirmed by specific experimental results for the 3-bromo derivatives.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Synthetic workflow for the preparation of Schiff base derivatives.
Caption: Two-step synthesis of 1,3,4-oxadiazole derivatives.
This compound serves as a valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds with promising antimicrobial activities. The straightforward synthetic protocols for preparing Schiff bases and 1,3,4-oxadiazoles, coupled with the significant biological activities exhibited by these derivatives, underscore the importance of this scaffold in the ongoing search for novel antimicrobial agents. Further structural modifications and in-depth biological evaluations are warranted to explore the full therapeutic potential of compounds derived from this compound.
Application Notes and Protocols for the Preparation of Fused Triazole APJ Receptor Agonists Using 3-Bromoisonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of fused triazole compounds, specifically derivatives of[1][2][3]triazolo[4,3-a]pyridine, as agonists for the Apelin (APJ) receptor. The synthetic strategy originates from 3-bromoisonicotinohydrazide, a key building block for introducing the desired pharmacophoric elements.
Introduction
The Apelin/APJ receptor system is a critical regulator of cardiovascular homeostasis and has emerged as a promising therapeutic target for conditions such as heart failure, hypertension, and ischemia. The development of small molecule agonists for the APJ receptor is of significant interest to overcome the limitations of endogenous peptide ligands, such as poor pharmacokinetic properties. Fused triazoles, particularly the[1][2][3]triazolo[4,3-a]pyridine scaffold, have been identified as a promising class of compounds with the potential for potent and selective APJ receptor agonism. This document outlines the synthetic pathways, experimental protocols, and biological evaluation methods for preparing and testing these compounds, with a focus on derivatives incorporating a bromine substituent derived from this compound.
Synthetic Strategy
The core synthetic strategy involves the preparation of a key intermediate, 2-hydrazinyl-3-bromopyridine, from a commercially available starting material, followed by its cyclization to form the fused[1][2][3]triazolo[4,3-a]pyridine ring system. While a direct reaction from this compound is not explicitly detailed in the reviewed literature, a plausible and well-documented approach involves the initial conversion of a related brominated pyridine derivative to the corresponding hydrazine.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for 3-bromo-[1][2][3]triazolo[4,3-a]pyridine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinyl-3-bromopyridine
This protocol describes the synthesis of the key intermediate, 2-hydrazinyl-3-bromopyridine, from 2-chloro-3-bromopyridine.
Materials:
-
2-Chloro-3-bromopyridine
-
Hydrazine hydrate (80% solution)
-
Ethanol or N,N-dimethylformamide (DMF)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-chloro-3-bromopyridine in a suitable solvent (e.g., ethanol or DMF).
-
Add an excess of hydrazine hydrate (typically 4-6 molar equivalents) to the solution.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, e.g., ~130°C for DMF) and maintain for 4-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum to yield 2-hydrazinyl-3-bromopyridine.
Protocol 2: Synthesis of 3-Bromo-[1][2][3]triazolo[4,3-a]pyridine Derivatives via Oxidative Cyclization
This protocol outlines the one-pot synthesis of substituted 3-bromo-[1][2][3]triazolo[4,3-a]pyridines from 2-hydrazinyl-3-bromopyridine and an aldehyde.
Materials:
-
2-Hydrazinyl-3-bromopyridine
-
Substituted aromatic or aliphatic aldehyde
-
Oxidizing agent (e.g., N-bromosuccinimide (NBS) or atmospheric oxygen with a catalyst)
-
Solvent (e.g., Chloroform, Dichloromethane (DCM), or Ethanol)
-
Standard glassware for organic synthesis
-
Stirring apparatus
Procedure:
-
Dissolve 2-hydrazinyl-3-bromopyridine and the desired aldehyde (1 equivalent) in the chosen solvent at room temperature.
-
Stir the mixture to allow for the formation of the hydrazone intermediate.
-
Add the oxidizing agent to the reaction mixture. If using NBS, add it portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate or potassium carbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-[1][2][3]triazolo[4,3-a]pyridine derivative.
Biological Evaluation of APJ Receptor Agonists
The synthesized fused triazole derivatives can be evaluated for their agonist activity at the APJ receptor using a variety of in vitro assays.
APJ Receptor Signaling Pathways
Activation of the APJ receptor by an agonist initiates several downstream signaling cascades. The primary pathways involve G-protein coupling (Gαi and Gαq) and β-arrestin recruitment. These pathways ultimately lead to various cellular responses, including changes in intracellular calcium levels and inhibition of adenylyl cyclase.
References
- 1. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 2. WO2014210042A2 - Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines - Google Patents [patents.google.com]
- 3. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Bromoisonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoisonicotinohydrazide is a versatile scaffold in medicinal chemistry, combining the reactive functionalities of a hydrazide with the structural features of a bromo-substituted pyridine ring. This unique combination makes it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential for biological activity. Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for these transformations. The application of microwave irradiation can lead to dramatically reduced reaction times, increased product yields, and enhanced purity.
These application notes provide detailed protocols for the microwave-assisted synthesis of several important classes of bioactive molecules derived from this compound, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. The potential biological activities of these derivatives, inferred from analogous compounds, are also discussed, with a focus on their antimicrobial and anticancer properties.
Potential Synthetic Pathways from this compound
The following diagram illustrates the potential synthetic routes for deriving various heterocyclic compounds from this compound using microwave-assisted synthesis.
Figure 1: Proposed microwave-assisted synthetic pathways from this compound.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Schiff Bases
Schiff bases are synthesized via the condensation of a hydrazide with an aldehyde. These compounds are known for their broad spectrum of biological activities.
Reaction Scheme:
This compound + Aromatic Aldehyde --(Microwave)--> 3-Bromo-N'-[(aryl)methylidene]isonicotinohydrazide
Procedure:
-
In a 10 mL microwave reaction vial, combine this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) or a few drops of DMF.[1]
-
The reaction can be performed solvent-free or with a minimal amount of a high-boiling point solvent like ethanol or DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power of 100-300 W for a duration of 2-10 minutes.[1][2] The temperature should be monitored and maintained between 80-120°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Wash the resulting solid with cold ethanol or water to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
General Protocol for Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles can be synthesized from hydrazides by cyclization with carbon disulfide followed by oxidative cyclization. These heterocycles are of interest due to their diverse pharmacological properties.
Reaction Scheme:
This compound + CS₂ --(Microwave, KOH)--> Intermediate --(Microwave, I₂)--> 2-substituted-5-(3-bromopyridin-4-yl)-1,3,4-oxadiazole
Procedure:
-
In a microwave reaction vial, dissolve this compound (1 mmol) in ethanol, followed by the addition of potassium hydroxide (1 mmol).
-
Add carbon disulfide (1.2 mmol) and irradiate the mixture at 150 W for 3-5 minutes.
-
After cooling, an intermediate dithiocarbazate is formed.
-
To this intermediate, add an iodine solution and irradiate again at 150-200W for another 3-5 minutes to effect oxidative cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with dilute sodium thiosulfate solution to remove excess iodine, and then with water.
-
Dry the product and recrystallize from an appropriate solvent.
General Protocol for Microwave-Assisted Synthesis of Pyrazoles
Pyrazoles are formed by the cyclocondensation reaction of hydrazides with β-dicarbonyl compounds or α,β-unsaturated ketones.
Reaction Scheme:
This compound + Chalcone --(Microwave, Acetic Acid)--> 1-(3-Bromoiso-nicotinoyl)-3,5-diaryl-4,5-dihydro-1H-pyrazole
Procedure:
-
In a microwave reaction vial, mix this compound (1 mmol) and a substituted chalcone (1 mmol) in ethanol (5-10 mL).[3]
-
Add a few drops of glacial acetic acid as a catalyst.[3]
-
Seal the vial and subject it to microwave irradiation at 200-400 W for 5-15 minutes.[3]
-
Maintain the reaction temperature between 100-140°C.
-
After the reaction is complete (monitored by TLC), cool the vial.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or another suitable solvent.
Data Presentation: Summary of Reaction Conditions and Biological Activities of Analogous Compounds
The following tables summarize typical reaction conditions for microwave-assisted synthesis and the biological activities of structurally related compounds, providing a reference for the expected outcomes when using this compound.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Isoniazid Schiff Bases [2]
| Compound | Method | Reaction Time | Yield (%) |
| Isoniazid Schiff Base 1 | Conventional | 6-8 hours | 95.0 |
| Microwave | 10-20 minutes | 98.5 | |
| Isoniazid Schiff Base 2 | Conventional | 6-8 hours | 94.2 |
| Microwave | 10-20 minutes | 97.8 | |
| Isoniazid Schiff Base 3 | Conventional | 6-8 hours | 96.1 |
| Microwave | 10-20 minutes | 98.2 |
Table 2: Antimicrobial Activity of Isoniazid and Pyridine Derivatives
| Compound Class | Organism | Activity Metric | Value |
| Isoniazid Schiff Bases[2] | Staphylococcus aureus | Zone of Inhibition | 13-18 mm |
| Escherichia coli | Zone of Inhibition | 13-18 mm | |
| Bromo-imidazo[4,5-b]pyridine[4] | Bacillus subtilis | MIC | 125 µg/mL |
| Escherichia coli | MIC | 250 µg/mL | |
| Naphthyridine Derivatives[5] | Bacillus subtilis | IC₅₀ (DNA gyrase) | 1.7-13.2 µg/mL |
Table 3: Anticancer Activity of Isoniazid Derivatives against Human Cancer Cell Lines [6]
| Cell Line | Compound Type | IC₅₀ (µg/mL) |
| HL-60 (leukemia) | Hydroxy-substituted isoniazid derivative | 0.61 |
| HCT-116 (colon) | Disubstituted isoniazid derivative | 1.25 |
| SF-295 (glioblastoma) | Methoxy-substituted isoniazid derivative | 2.18 |
| OVCAR-8 (ovarian) | Chloro-substituted isoniazid derivative | 3.36 |
Hypothetical Signaling Pathway for Anticancer Activity
Based on the known mechanisms of similar heterocyclic compounds, derivatives of this compound may exert their anticancer effects through the induction of apoptosis. A possible signaling cascade is depicted below.
References
- 1. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromoisonicotinohydrazide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 3-Bromoisonicotinohydrazide, a key intermediate in pharmaceutical and chemical research. Our focus is on improving reaction yield and purity through systematic troubleshooting and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of a corresponding 3-bromoisonicotinate ester, typically the methyl or ethyl ester, with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where hydrazine displaces the alcohol moiety of the ester to form the desired hydrazide. The reaction is typically performed in an alcohol solvent, such as ethanol or methanol.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can stem from several factors. The most common issues include:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Key parameters to check are the reaction time, temperature, and the molar ratio of reactants.
-
Suboptimal Temperature: The reaction temperature might be too low for an efficient conversion rate or too high, leading to side reactions or decomposition of the product.
-
Purity of Starting Materials: Impurities in the starting methyl 3-bromoisonicotinate or degradation of the hydrazine hydrate can significantly impact the yield.
-
Product Loss During Work-up: The desired product might be lost during the isolation and purification steps, especially if it has some solubility in the wash solvents.
Q3: I am observing a significant amount of unreacted starting ester in my crude product. How can I drive the reaction to completion?
To ensure the reaction goes to completion, consider the following adjustments:
-
Increase the Molar Excess of Hydrazine Hydrate: Using a larger excess of hydrazine hydrate can shift the equilibrium towards the product side. A molar ratio of 1:3 to 1:5 of ester to hydrazine hydrate is a good starting point.
-
Extend the Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, extend the reflux period.
-
Increase the Reaction Temperature: If using a lower-boiling solvent like methanol, switching to a higher-boiling solvent such as ethanol or n-butanol can increase the reaction rate.
Q4: What is the best way to purify the crude this compound?
Recrystallization is the most effective method for purifying the crude product. The choice of solvent is crucial. Based on the polarity of the molecule, a polar protic solvent is a good starting point.
-
Recommended Solvent System: Ethanol or a mixture of ethanol and water is often effective. The crude product should be dissolved in a minimal amount of hot solvent and then allowed to cool slowly to form pure crystals.
-
Procedure: Dissolve the crude solid in the minimum volume of boiling ethanol. If the solid is very soluble, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive hydrazine hydrate.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use fresh, high-purity hydrazine hydrate.2. Increase the reaction temperature by switching to a higher boiling point solvent (e.g., from methanol to ethanol).3. Monitor the reaction by TLC and extend the reflux time until the starting material is consumed. |
| Formation of an Oily Product Instead of a Solid | 1. Presence of impurities.2. Product is "oiling out" during recrystallization. | 1. Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.2. During recrystallization, ensure the solution is not supersaturated. If it oils out, reheat the solution, add more solvent, and allow it to cool more slowly. Seeding with a small crystal of pure product can also help. |
| Product is Contaminated with 3-Bromoisonicotinic Acid | The starting ester was hydrolyzed by water present in the reagents or solvent. | 1. Use anhydrous solvents and fresh hydrazine hydrate.2. Purify the crude product by recrystallization; the hydrazide and the acid will likely have different solubilities. |
Experimental Protocols
Standard Synthesis of this compound
This protocol describes the synthesis starting from methyl 3-bromoisonicotinate.
Materials:
-
Methyl 3-bromoisonicotinate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of methyl 3-bromoisonicotinate in 50 mL of ethanol.
-
Add 5.0 mL of hydrazine hydrate (80% solution) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven to obtain crude this compound.
-
For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.
Data on Reaction Optimization
The following table provides hypothetical but realistic data on how varying reaction parameters can influence the yield of this compound. This data is intended to serve as a guideline for optimization experiments.
| Entry | Hydrazine Hydrate (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | Methanol | 65 | 4 | 65 |
| 2 | 3.0 | Methanol | 65 | 4 | 78 |
| 3 | 3.0 | Ethanol | 78 | 4 | 85 |
| 4 | 5.0 | Ethanol | 78 | 4 | 90 |
| 5 | 5.0 | Ethanol | 78 | 8 | 92 |
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low reaction yields.
Technical Support Center: Purification of 3-Bromoisonicotinohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromoisonicotinohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for the purification of solid organic compounds like this compound is recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] For this compound, which is a polar molecule, polar solvents are a good starting point. Ethanol, methanol, or a mixture of ethanol and water are often suitable for hydrazides.[3] To select the best solvent, you can perform small-scale solubility tests with a few crystals of your crude product in different solvents.[1][4]
Q3: What are the potential impurities in a sample of this compound?
A3: Potential impurities can include unreacted starting materials, such as methyl 3-bromoisonicotinate and hydrazine hydrate, which is often used in the synthesis.[5] Side products from the synthesis may also be present. Additionally, degradation products could form if the compound is exposed to harsh conditions.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a common indicator of an impure compound. Pure crystalline solids typically have a sharp melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.
Troubleshooting Guides
Problem 1: The compound does not crystallize upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | Reheat the solution to boiling and evaporate some of the solvent to concentrate the solution. Allow it to cool again.[6] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[6] Alternatively, add a seed crystal of pure this compound. |
| The cooling process is too slow. | If cooling at room temperature does not yield crystals, try cooling the flask in an ice bath. |
Problem 2: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | The compound is melting before it dissolves. This is a common issue when "oiling out" occurs.[6] |
| The solution is cooling too quickly. | Allow the solution to cool more slowly at room temperature before placing it in an ice bath. Slower cooling can promote the formation of crystals over oil. |
| High concentration of impurities. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed.[6] If this fails, consider a preliminary purification step like column chromatography before recrystallization. |
Problem 3: The yield of purified this compound is very low.
| Possible Cause | Solution |
| Too much solvent was used during recrystallization. | The compound has some solubility even in the cold solvent, and using an excessive amount will result in significant loss of product in the filtrate. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | If you performed a hot filtration to remove insoluble impurities, the desired compound may have crystallized on the filter paper. To prevent this, preheat the funnel and filter paper and use a slight excess of hot solvent. |
| The crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold solvent to minimize the dissolution of the purified product. |
Experimental Protocols
Recrystallization of this compound
-
Solvent Selection: Place a small amount of crude this compound into several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, water, ethanol/water mixtures) to each tube.[1][4] The ideal solvent will dissolve the compound when heated but not at room temperature.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Continue adding the hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | 0.2 | 2.5 |
| Ethanol | 1.5 | 15.0 |
| Methanol | 2.0 | 20.0 |
| Ethyl Acetate | 0.5 | 5.0 |
| Dichloromethane | < 0.1 | 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Table 2: Purity and Yield of this compound after Recrystallization
| Solvent System | Yield (%) | Melting Point (°C) | Purity (by HPLC) (%) |
| Ethanol | 85 | 175-177 | 99.5 |
| Methanol | 82 | 176-177 | 99.6 |
| Ethanol/Water (8:2) | 90 | 174-176 | 99.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Bromoisonicotinohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromoisonicotinohydrazide. The following information is designed to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the hydrazinolysis of a corresponding ester, typically Methyl 3-bromoisonicotinate. This reaction is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the methoxy group.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are Methyl 3-bromoisonicotinate and hydrazine hydrate. A protic solvent such as ethanol or methanol is commonly used as the reaction medium.
Q3: What is the primary mechanism of the main reaction?
A3: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of methanol and forming the desired this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, including potential side reactions and their identification.
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. Hydrazinolysis often requires refluxing for several hours to go to completion.
-
Poor Quality Starting Materials: The Methyl 3-bromoisonicotinate may be impure, or the hydrazine hydrate may have decomposed.
-
Excessive Water Content: While hydrazine hydrate is used, a large excess of water can promote the hydrolysis of the starting ester.
Solutions:
| Parameter | Recommendation |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the starting ester spot is no longer visible. |
| Reaction Temperature | Ensure the reaction mixture is maintained at a gentle reflux. |
| Reagent Quality | Use freshly opened or properly stored hydrazine hydrate. Verify the purity of the Methyl 3-bromoisonicotinate by techniques such as NMR or melting point analysis. |
| Solvent | Use anhydrous ethanol or methanol to minimize ester hydrolysis. |
Problem 2: Presence of Significant Impurities in the Crude Product
Several side reactions can lead to the formation of impurities. Below are the most common side reactions, their identification, and mitigation strategies.
Side Reaction 1: Hydrolysis of the Starting Ester
The presence of water, particularly at elevated temperatures, can lead to the hydrolysis of Methyl 3-bromoisonicotinate to form 3-Bromoisonicotinic acid.
-
Identification: 3-Bromoisonicotinic acid is a carboxylic acid and will have a different Rf value on a TLC plate compared to the starting ester and the desired hydrazide. It can be confirmed by the presence of a broad O-H stretch in the IR spectrum and the absence of a methoxy signal in the 1H NMR spectrum.
-
Mitigation:
-
Use a high-grade, anhydrous solvent (ethanol or methanol).
-
Ensure all glassware is thoroughly dried before use.
-
Minimize the exposure of the reaction mixture to atmospheric moisture.
-
Side Reaction 2: Formation of N,N'-bis(3-bromoisonicotinoyl)hydrazine
If the desired product, this compound, acts as a nucleophile and reacts with another molecule of the starting ester, an N,N'-diacylhydrazine byproduct can form. This is more likely to occur if there is a localized excess of the ester or if the reaction is run for an extended period after the initial hydrazine has been consumed.
-
Identification: This symmetrical byproduct will have a distinct TLC spot. Its mass will be higher than the desired product, which can be confirmed by mass spectrometry. The 1H NMR spectrum will show signals corresponding to the 3-bromopyridine ring but will lack the characteristic N-H protons of the primary hydrazide.
-
Mitigation:
-
Use a molar excess of hydrazine hydrate (typically 2-5 equivalents) to ensure the ester is fully consumed by the hydrazine.
-
Add the ester solution slowly to a solution of hydrazine hydrate to maintain a high concentration of hydrazine throughout the reaction.
-
Side Reaction 3: Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom
Although less common for a bromine at the 3-position of a pyridine ring, under harsh conditions (e.g., very high temperatures, prolonged reaction times, or presence of a catalyst), hydrazine could potentially displace the bromine atom to form 3-hydrazinylisonicotinohydrazide.
-
Identification: This byproduct would have a significantly different polarity and Rf value on TLC. Mass spectrometry would show a loss of the bromine atom and the addition of a hydrazinyl group. 1H NMR would show a different aromatic splitting pattern.
-
Mitigation:
-
Avoid excessive heating and prolonged reaction times.
-
Stick to the recommended reaction temperatures for hydrazinolysis of pyridine esters.
-
Experimental Protocols
Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-bromoisonicotinate (1.0 eq) in absolute ethanol (10-15 mL per gram of ester).
-
Reagent Addition: To this solution, add hydrazine hydrate (3.0 eq) dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is complete when the spot corresponding to the starting ester has disappeared.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or a suitable solvent mixture.
Visualizing Reaction Pathways
Caption: Main and side reaction pathways in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Optimizing reaction conditions for 3-Bromoisonicotinohydrazide with aromatic aldehydes
<
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the synthesis of Schiff bases from 3-bromoisonicotinohydrazide and various aromatic aldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of hydrazones, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | • Inadequate reaction time or temperature.• Ineffective catalyst or absence of a catalyst.• Low purity of starting materials.• Steric hindrance from bulky substituents on the aldehyde. | • Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).[1]• Introduce an acid catalyst such as glacial acetic acid or p-toluenesulfonic acid.[2]• Ensure the purity of this compound and the aromatic aldehyde.• For sterically hindered aldehydes, consider using a more potent catalyst or higher temperatures. |
| Incomplete Reaction | • Insufficient catalyst.• Reaction has not reached equilibrium.• Poor solvent choice. | • Increase the amount of catalyst. A few drops of glacial acetic acid are often sufficient.[3]• Extend the reflux time and monitor via TLC until the starting material spot disappears.[1]• Change the solvent. Ethanol or methanol are commonly effective, but other solvents can be explored.[4] |
| Formation of Side Products | • Reaction temperature is too high, causing degradation.• Presence of impurities in reactants or solvent. | • Lower the reaction temperature and extend the reaction time.• Use purified reactants and anhydrous solvents.• Azine formation from the self-condensation of the aldehyde can be minimized by the slow, dropwise addition of the aldehyde to the hydrazide solution.[4] |
| Difficulty in Product Purification/Isolation | • Product is soluble in the reaction solvent.• Oily or non-crystalline product. | • After cooling the reaction mixture, pour it into ice-cold water to precipitate the solid product.[3][5]• If the product is an oil, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal.• Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of hydrazones from hydrazides and aldehydes?
A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which then eliminates a molecule of water to form the stable carbon-nitrogen double bond (imine) of the hydrazone.
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst is typically used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the reaction rate.[6] Common catalysts include glacial acetic acid, p-toluenesulfonic acid, and even natural acids like citric acid found in lemon juice.[2][5]
Q3: What is the optimal solvent for this reaction?
A3: Ethanol and methanol are the most commonly used solvents for this synthesis as they effectively dissolve the reactants and are easy to remove post-reaction.[4] However, green chemistry approaches have demonstrated success using water or even solvent-free (mechanochemical) methods.[1][2] The choice of solvent can influence reaction time and yield.
Q4: How does the substituent on the aromatic aldehyde affect the reaction?
A4: The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate. Electron-withdrawing groups (e.g., nitro groups) can make the carbonyl carbon more electrophilic, thereby increasing the reaction rate.[6] Conversely, electron-donating groups (e.g., methoxy groups) may slow down the reaction.[6]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactant spots and the appearance of the product spot over time.
Reaction Optimization Data
The following table summarizes various conditions reported for the synthesis of isonicotinoyl hydrazones, which can be used as a starting point for optimizing the synthesis with this compound.
| Aldehyde | Solvent | Catalyst | Method | Time | Yield (%) |
| Various Benzaldehydes | Ethanol | Glacial Acetic Acid | Conventional Reflux | 6-8 hrs | ~70-80% |
| Cinnamaldehyde | Water | None | Microwave Irradiation | 8 min | 95.61% |
| Cinnamaldehyde | Water | None | Sonication | 80 min | 87.64% |
| Cinnamaldehyde | Water | None | Stirring | 105 min | 79.68% |
| Various Aldehydes | Ethanol | Lemon Juice | Stirring at RT | 15 min | Moderate to Good |
This data is adapted from studies on isonicotinic acid hydrazide and nicotinic acid hydrazide and serves as a reference.[1][5]
General Experimental Protocol
-
Dissolution : Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Catalyst Addition : Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[3]
-
Aldehyde Addition : Add the aromatic aldehyde (1 equivalent) to the solution. For reactive aldehydes, this can be done dropwise.
-
Heating : Heat the reaction mixture to reflux and monitor the reaction progress using TLC.[1]
-
Isolation : Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, pour the reaction mixture into a beaker of ice-cold water to induce precipitation.[3]
-
Filtration and Washing : Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Drying and Purification : Dry the crude product. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.[1]
Visual Guides
Caption: Experimental workflow for the synthesis of hydrazones.
Caption: General reaction scheme for hydrazone formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. alcrut.com [alcrut.com]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromoisonicotinohydrazide and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromoisonicotinohydrazide and its related products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.
Synthesis & Purification
Problem: Low or No Product Formation
-
Possible Cause: Incomplete reaction.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase for this analysis is a mixture of hexane and ethyl acetate.[1][2] Spot the starting material (ethyl 3-bromoisonicotinate), the reaction mixture, and a co-spot of both. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates product formation.[3][4]
-
Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient duration, typically several hours.[5][6] If the reaction is sluggish, a moderate increase in temperature might be beneficial.
-
Hydrazine Quality: Use fresh, high-quality hydrazine hydrate. Hydrazine can degrade over time, leading to reduced reactivity.
-
-
-
Possible Cause: Side reactions.
-
Troubleshooting:
-
Excess Hydrazine: While an excess of hydrazine hydrate is often used to drive the reaction, a very large excess can sometimes lead to the formation of N,N'-bis(isonicotinoyl)hydrazine as a byproduct.[7] A molar ratio of ester to hydrazine hydrate of around 1:1.2 to 1:1.5 is a good starting point.[7]
-
-
Problem: Difficulty in Product Crystallization
-
Possible Cause: Oiling out.
-
Troubleshooting:
-
Solvent Choice: If the product oils out from a single solvent, try a two-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) until turbidity persists.[8][9]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling out.[9][10]
-
-
-
Possible Cause: Supersaturation.
-
Troubleshooting:
-
Seeding: Introduce a seed crystal of the pure product to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
-
Characterization
Problem: Ambiguous NMR Spectrum
-
Possible Cause: Presence of starting materials or impurities.
-
Troubleshooting:
-
Reference Spectra: Compare the product's 1H NMR spectrum with the spectra of the starting materials, ethyl 3-bromoisonicotinate and hydrazine.[3][4][11][12] The characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) of the starting ester should be absent in the pure product.[11]
-
Impurity Identification: Common impurities include residual solvents from the workup or recrystallization (e.g., ethanol, ethyl acetate). Tables of common NMR solvent impurities can be used for identification.[13][14][15][16][17] Unreacted starting material or the hydrolyzed product, 3-bromoisonicotinic acid, could also be present.
-
-
Problem: Unexpected Peaks in Mass Spectrum
-
Possible Cause: Fragmentation of the molecule.
-
Troubleshooting:
-
Fragmentation Pattern Analysis: The mass spectrum of this compound is expected to show a molecular ion peak [M]+ and an [M+2]+ peak of similar intensity due to the presence of the bromine atom. Common fragmentation pathways for hydrazides involve cleavage of the N-N bond and the C-N bond.[18][19][20]
-
Impurity Peaks: Check for peaks corresponding to the molecular weights of potential impurities such as the starting ester or 3-bromoisonicotinic acid.
-
-
Problem: Broad or Tailing Peaks in HPLC
-
Possible Cause: Column contamination or inappropriate mobile phase.
-
Troubleshooting:
-
Column Flushing: Flush the column with a strong solvent to remove any adsorbed impurities.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like this compound. Adjusting the pH with a suitable buffer may improve peak symmetry.[21]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to avoid peak distortion.[21]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR chemical shift for the hydrazide protons (-NH-NH2) in this compound?
A1: The chemical shifts of the hydrazide protons can be broad and their position is often concentration and solvent dependent. They typically appear as broad singlets in the downfield region of the spectrum, often between 8 and 11 ppm.
Q2: How can I confirm the presence of the hydrazide functional group using IR spectroscopy?
A2: The IR spectrum of this compound should exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm-1 and a C=O (amide I) stretching vibration around 1650-1680 cm-1.
Q3: What are the potential degradation products of this compound?
A3: Hydrazides can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 3-bromoisonicotinic acid and hydrazine.[5][8][22] Oxidative degradation is also a possibility, potentially leading to cleavage of the hydrazide moiety.[23][24][25]
Q4: What is a suitable solvent for recrystallizing this compound?
A4: Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of aromatic hydrazides.[8] The optimal solvent system should be determined experimentally.
Data Presentation
Table 1: 1H NMR Chemical Shift Data of Key Compounds
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| Ethyl 3-bromoisonicotinate | -CH2- | ~4.42 | Quartet |
| -CH3 | ~1.43 | Triplet | |
| Pyridine H | 7.40 - 9.23 | Multiplets | |
| This compound | Pyridine H | ~7.5 - 9.0 | Multiplets |
| -NH- | ~9.5 - 10.5 | Broad Singlet | |
| -NH2 | ~4.5 - 5.5 | Broad Singlet | |
| 3-Bromoisonicotinic acid | Pyridine H | ~7.6 - 9.1 | Multiplets |
| -COOH | >12.0 | Broad Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Key Mass Spectrometry Fragments
| Compound | Fragment | m/z |
| This compound | [M]+, [M+2]+ | 217, 219 |
| [M - NHNH2]+ | 186, 188 | |
| [C5H3NCO]+ | 105 | |
| Ethyl 3-bromoisonicotinate | [M]+, [M+2]+ | 230, 232 |
| [M - OCH2CH3]+ | 185, 187 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of ethyl 3-bromoisonicotinate (1.0 eq) in ethanol, add hydrazine hydrate (2.0 - 3.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water) to obtain pure this compound.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Prepare a TLC chamber with a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 1:1 v/v).
-
On a silica gel TLC plate, spot the starting material (ethyl 3-bromoisonicotinate), the reaction mixture, and a co-spot of both.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under a UV lamp (254 nm).
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical troubleshooting workflow for common characterization challenges.
References
- 1. Hydrazine [webbook.nist.gov]
- 2. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl isonicotinate (1570-45-2) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. epfl.ch [epfl.ch]
- 18. capotchem.com [capotchem.com]
- 19. Ethyl isonicotinate - 1570-45-2 - Catalog of Chemical Suppliers [mastersearch.chemexper.com]
- 20. Hydrazine [webbook.nist.gov]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: 3-Bromoisonicotinohydrazide Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 3-Bromoisonicotinohydrazide during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the chemical structure of this compound, which contains a hydrazide functional group and a bromo-substituted pyridine ring, the primary factors contributing to its degradation are expected to be:
-
Hydrolysis: The hydrazide group is susceptible to cleavage in the presence of moisture, which can be accelerated by acidic or basic conditions.
-
Oxidation: The hydrazide moiety can be oxidized, particularly in the presence of atmospheric oxygen or oxidizing agents.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the degradation of the compound.[1][2]
-
Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other decomposition reactions.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal degradation and potential hydrolytic and oxidative reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation by displacing atmospheric oxygen. |
| Light | Protected from light (Amber vial or stored in the dark) | Prevents photodegradation. |
| Moisture | Tightly sealed container in a desiccator | Prevents hydrolysis by minimizing exposure to moisture. |
Q3: I have been storing this compound at room temperature. What are the potential consequences?
A3: Storing this compound at room temperature, especially without protection from light and moisture, can lead to an increased rate of degradation. This can result in:
-
Loss of Purity: The formation of degradation products will lower the purity of your sample.
-
Inaccurate Experimental Results: Using a degraded sample can lead to erroneous and irreproducible results in your experiments.
-
Potential for Altered Biological Activity: Degradation products may have different biological activities or toxicities compared to the parent compound.
It is highly recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white to yellow/brown). | This is often an indication of degradation, potentially due to oxidation or photodegradation. | 1. Do not use the material for experiments.2. Re-purify the compound if possible, or procure a new, high-purity batch.3. Review your storage conditions to ensure they align with the recommendations (refrigerated, protected from light, under an inert atmosphere). |
| Inconsistent or unexpected results in biological assays. | The active compound may have degraded, leading to a lower effective concentration and the presence of interfering degradation products. | 1. Verify the purity of your this compound stock using a stability-indicating analytical method (e.g., HPLC-UV).2. Prepare fresh solutions from a new or validated high-purity batch of the compound for your experiments. |
| Precipitate forms in a stock solution stored in the refrigerator. | This could be due to poor solubility at lower temperatures or potential degradation leading to less soluble products. | 1. Allow the solution to warm to room temperature and check for re-dissolution.2. If the precipitate remains, it may be a degradation product. Analyze the supernatant and the precipitate (if possible) to identify the components.3. Consider preparing smaller batches of stock solutions that will be used more quickly to minimize storage time. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[3][4][5][6][7]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.[1]
-
-
Sample Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution to ensure the separation of compounds with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. A wavelength of 254 nm is often a good starting point for aromatic compounds.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Workflow for forced degradation studies.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ikev.org [ikev.org]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. ijrpp.com [ijrpp.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
Byproduct identification in 3-Bromoisonicotinohydrazide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromoisonicotinohydrazide. The information is designed to help identify and mitigate the formation of common byproducts during synthesis and derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is primarily used as a versatile building block in medicinal chemistry and organic synthesis. The most common reactions involve the nucleophilic hydrazide moiety reacting with electrophiles. A frequent application is the condensation reaction with aldehydes and ketones to form N-acylhydrazones (Schiff bases). These derivatives are often investigated for their biological activities.
Q2: I have observed a loss of the bromine atom in my final product. What could be the cause?
A2: The carbon-bromine bond on the pyridine ring can be susceptible to cleavage under certain reaction conditions, leading to a dehalogenated byproduct. This is a known side reaction for halogenated pyridines. Reductive conditions, even if mild, or the presence of certain catalysts (like palladium) and a hydrogen source can facilitate this debromination.
Q3: My reaction with an aldehyde seems to have produced a higher molecular weight byproduct. What could it be?
A3: A common byproduct in hydrazone formation reactions is the corresponding azine.[1][2] This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde.[1] This is more likely to happen if there is an excess of the aldehyde or under prolonged reaction times.
Q4: Can this compound react with itself?
A4: While less common, self-condensation or degradation, especially under harsh heating or prolonged reaction times, can occur. However, the more prevalent side reactions typically involve other reagents in the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with this compound and provides potential solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Presence of a byproduct with a mass corresponding to the loss of bromine. | Dehalogenation of the pyridine ring. | - Avoid harsh reductive conditions. - If using a catalyst, screen for alternatives that are less prone to promoting dehalogenation. - Carefully control reaction temperature and time. |
| Formation of a symmetrical byproduct with a mass corresponding to two aldehyde/ketone units and one hydrazide unit. | Azine formation.[1][2] | - Use a stoichiometric amount or a slight excess of this compound relative to the carbonyl compound. - Add the aldehyde or ketone slowly to the reaction mixture. - Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. |
| A complex mixture of products is observed by TLC or LC-MS. | Reaction conditions are too harsh, leading to degradation or multiple side reactions. | - Lower the reaction temperature. - Reduce the reaction time. - Investigate the stability of your starting materials and product under the reaction conditions (e.g., pH stability).[3] |
| Low yield of the desired hydrazone product. | Incomplete reaction or competing side reactions. | - Ensure anhydrous conditions if the reaction is sensitive to water. - Consider using a mild acid catalyst (e.g., a few drops of acetic acid) to promote hydrazone formation. - Optimize the solvent system. |
| Difficulty in purifying the desired product from byproducts. | Similar polarity of the product and byproducts. | - Employ alternative purification techniques such as crystallization or preparative HPLC. - Consider derivatizing the crude mixture to separate the components more easily, followed by deprotection. |
Byproduct Identification
The following table summarizes potential byproducts in this compound reactions and the analytical methods for their identification.
| Byproduct Name | Chemical Structure | Formation Mechanism | Analytical Identification |
| Isonicotinohydrazide | C₆H₇N₃O | Dehalogenation | MS: Mass peak corresponding to the loss of Br and addition of H. ¹H NMR: Absence of the signal corresponding to the proton adjacent to the bromine atom and potential shift of other aromatic protons. |
| Azine Derivative | Varies based on carbonyl reactant | Reaction of the hydrazone with a second equivalent of the aldehyde or ketone.[1] | MS: Mass peak corresponding to the condensation of one molecule of this compound with two molecules of the carbonyl compound. ¹H NMR: Signals corresponding to two units of the carbonyl reactant. |
| Bis-hydrazone | C₁₄H₁₂Br₂N₆O₂ | Self-condensation (less common) | MS: Mass peak corresponding to the dimerization of this compound with the loss of hydrazine. |
Experimental Protocols
General Procedure for the Synthesis of N'-acyl-3-bromoisonicotinohydrazones
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Addition of Carbonyl: To this solution, add the corresponding aldehyde or ketone (1 to 1.1 equivalents).
-
Catalysis (Optional): A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled. The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities, and then dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Signaling Pathway and Experimental Workflow
Derivatives of nicotinamide, the parent structure of isonicotinic acid, are known to play a role in DNA repair pathways. Specifically, they can act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks.[4] Inhibition of PARP can be a therapeutic strategy in certain cancers.
Caption: PARP1-mediated DNA repair and its inhibition by nicotinamide analogs.
Caption: General experimental workflow for synthesis and purification.
References
Technical Support Center: Enhancing the Reactivity of 3-Bromoisonicotinohydrazide
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the reactivity and experimental success of 3-Bromoisonicotinohydrazide.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)
The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. However, challenges such as low yields and catalyst deactivation are common.
Frequently Asked Questions (FAQs) - Cross-Coupling Reactions
Q1: My Sonogashira coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Sonogashira couplings of heteroaromatic bromides are a frequent issue. The primary causes often revolve around catalyst activity, reaction atmosphere, and reagent quality.
-
Oxygen Sensitivity: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Proper degassing of solvents and reagents is critical.
-
Catalyst System: The choice of palladium source, ligand, and the copper(I) co-catalyst is crucial. For bromopyridine derivatives, catalyst systems with bulky, electron-rich phosphine ligands often improve performance. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst.
-
Base and Solvent: The base is critical for deprotonating the terminal alkyne. Organic bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and can also serve as the solvent. The solvent choice impacts the solubility of reagents and catalyst stability; DMF and DMSO are effective options.[1]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition (observed as the formation of black palladium precipitate). The optimal temperature should be determined empirically, often in the range of 60-100 °C.[1]
Troubleshooting Workflow for Low-Yield Sonogashira Coupling
Below is a logical workflow to diagnose and resolve low-yield issues in your Sonogashira coupling reaction.
Quantitative Data: Sonogashira Coupling Optimization
The following table summarizes the optimization of reaction conditions for the Sonogashira coupling of a 2-amino-3-bromopyridine with phenylacetylene, a close structural analog to this compound. This data can serve as a strong starting point for your experiments.[1][2][3]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 88 |
| 2 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 92 |
| 3 | PdCl₂(PPh₃)₂ (2.5) | - | Et₃N | DMF | 100 | 85 |
| 4 | Pd(PPh₃)₄ (2.5) | - | Et₃N | DMF | 100 | 82 |
| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | K₂CO₃ | DMF | 100 | 75 |
| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Cs₂CO₃ | DMF | 100 | 71 |
| 7 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | Toluene | 100 | 65 |
| 8 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 80 | 80 |
Data adapted from a study on 2-amino-3-bromopyridine.[1][2][3] Optimal conditions from this study are highlighted in bold.
Experimental Protocol: Sonogashira Coupling
This is a general protocol adapted for this compound based on highly successful procedures for similar substrates.[1][3]
-
Preparation: To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd(CF₃COO)₂; 2.5 mol%), a phosphine ligand (e.g., PPh₃; 5 mol%), and Copper(I) iodide (CuI; 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF; 2.0 mL) via syringe and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the base (e.g., Et₃N; 2-3 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Hydrazone Synthesis (Schiff Base Formation)
The hydrazide moiety (-CONHNH₂) of this compound readily condenses with aldehydes and ketones to form hydrazones (a class of Schiff bases). These reactions are typically high-yielding but can be optimized for speed and purity.
Frequently Asked Questions (FAQs) - Hydrazone Synthesis
Q1: My hydrazone synthesis is slow and gives a messy product. How can I improve the reaction?
A1: While hydrazone formation is generally robust, reaction rate and product purity can be enhanced significantly.
-
Catalysis: The reaction is often catalyzed by a small amount of acid. A few drops of glacial acetic acid are typically sufficient to accelerate the condensation.[4]
-
Solvent: Ethanol is a common and effective solvent, as it readily dissolves the hydrazide and most aldehydes, while the resulting hydrazone product often precipitates upon formation, simplifying purification.[4]
-
Reaction Method: Conventional refluxing for 2-3 hours is standard.[4] However, for faster reactions and potentially higher yields, consider alternative energy sources. Microwave-assisted synthesis can often reduce reaction times to a matter of minutes.
-
Purification: The product often precipitates from the reaction mixture upon cooling. It can be collected by filtration and washed with cold water or ethanol to remove unreacted starting materials and the catalyst.[4]
Logical Diagram for Optimizing Hydrazone Synthesis
This diagram outlines the decision-making process for selecting a synthetic method for hydrazone formation.
Data Summary: Comparison of Hydrazone Synthesis Methods
| Method | Typical Reaction Time | Solvent | Catalyst | Key Advantage |
| Conventional Reflux | 2 - 5 hours | Ethanol | Acetic Acid (cat.) | Simple setup, reliable.[4] |
| Microwave Irradiation | 2 - 10 minutes | Ethanol or Solvent-free | Acetic Acid (cat.) or none | Dramatically reduced reaction time. |
| Mechanosynthesis | 30 - 60 minutes | Solvent-free | None | Green, high efficiency for certain substrates.[5] |
Experimental Protocol: Hydrazone Synthesis
This protocol describes a standard, reliable method for synthesizing hydrazones from this compound.[4]
-
Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottomed flask.
-
Aldehyde Addition: Add an equimolar amount (1.0 eq) of the desired aromatic aldehyde to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. The formation of a precipitate is a common indicator of product formation.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold distilled water, followed by a small amount of cold ethanol, to remove impurities. The product can be further purified by recrystallization from ethanol if necessary.
References
- 1. scirp.org [scirp.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Rising Potential of 3-Bromoisonicotinohydrazide Derivatives in Drug Discovery: A Comparative Overview
For Immediate Release: Researchers and drug development professionals are increasingly turning their attention to the therapeutic potential of 3-bromoisonicotinohydrazide derivatives. These compounds, belonging to the broader class of isonicotinic acid hydrazides, are emerging as promising candidates for the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents. This guide provides a comparative analysis of the biological activities of derivatives structurally related to this compound, supported by available experimental data and methodologies, to inform future research and development in this area.
While specific comparative studies on a series of this compound derivatives are not yet widely available, research on analogous hydrazone and nicotinamide structures provides valuable insights into their potential efficacy and mechanisms of action.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Derivatives of isonicotinoylhydrazide and related structures have demonstrated significant activity against a range of microbial pathogens. The data suggests that modifications to the core structure can lead to potent antibacterial and antifungal agents.
Table 1: Comparative Antimicrobial Activity of Isonicotinoylhydrazide Analogs
| Compound Class | Test Organism | Activity Metric (MIC/MBC/EC50) | Reference |
| Steroidal Isonicotinoylhydrazones | S. aureus | MIC: 0.75-6.00 mg/mL | [1] |
| B. cereus | MIC: 0.37-3.00 mg/mL | [1] | |
| C. albicans | MIC: 0.37-1.50 mg/mL | [1] | |
| Thioquinoline-benzohydrazides | α-glucosidase | IC50: 14.0 to 373.85 µM | [2] |
| Ciprofloxacin Thioamide Derivative | C. albicans | Potent antifungal activity (MIC lower than reference) | [3] |
Key Observations:
-
Steroidal isonicotinoylhydrazones have shown notable activity against both Gram-positive bacteria and fungi. The presence of a 3-nitrobenzohydrazide or a bromo-substituted benzene ring at specific positions on the steroid backbone appears to be beneficial for antibacterial activity[1].
-
Thioquinoline-benzohydrazide derivatives have been identified as potent inhibitors of α-glucosidase, with some compounds exhibiting significantly better activity than the standard drug acarbose[2].
-
The introduction of a thioamide group to a ciprofloxacin core has been shown to enhance antifungal activity against Candida albicans[3].
Anticancer Potential: Targeting Key Cellular Pathways
Hydrazide and hydrazone derivatives are also being explored for their anticancer properties. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
Table 2: Comparative Anticancer Activity of Hydrazide Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (IC50/Cell Viability Reduction) | Mechanism of Action | Reference |
| Quinoline Hydrazide-Hydrazones | Neuroblastoma (SH-SY5Y, Kelly) | Significant reduction in cell viability (up to 96%) | G1 cell cycle arrest, upregulation of p27kip1 | [4] |
| Breast Adenocarcinoma (MCF-7, MDA-MB-231) | Lower activity compared to neuroblastoma cells | Not specified | [4] | |
| TAZQ-based Hydroxamic Acid Derivative (RM-3-22) | Non-small cell lung cancer (A549) | Potent suppression of cell viability | Autophagy induction, apoptosis, G2/M arrest | [5] |
| 1,3-Oxazolo[4,5-d]pyrimidine Derivatives | Breast Cancer Cell Lines | Micromolar concentrations | Not specified | [6] |
Key Observations:
-
Quinoline-based hydrazide-hydrazones have demonstrated significant and selective cytotoxicity against neuroblastoma cell lines, suggesting a potential therapeutic avenue for this type of cancer[4].
-
A TAZQ-based hydroxamic acid derivative, RM-3-22, has shown potent anticancer activity in non-small cell lung cancer by inducing autophagy and apoptosis[5].
-
The 1,3-oxazolo[4,5-d]pyrimidine scaffold has also been identified as a promising core for the development of anti-breast cancer agents[6].
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
The ability of hydrazide derivatives to inhibit specific enzymes is a key area of investigation. This activity is central to their potential use in treating a variety of diseases, from metabolic disorders to neurodegenerative conditions.
Table 3: Comparative Enzyme Inhibitory Activity of Related Derivatives
| Compound Class | Target Enzyme | Activity Metric (IC50) | Reference |
| Thioquinoline–benzohydrazide derivatives | α-glucosidase | 14.0 to 373.85 µM | [2] |
| 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones | Butyrylcholinesterase (BuChE) | Highly selective inhibition (up to 6000-fold over AChE) | [7] |
| 1,3-Thiazole derivatives | Acetylcholinesterase (AChE) | IC50: 91 µM (for compound 7) | [8] |
| Butyrylcholinesterase (BChE) | IC50: 195 µM (for compound 6) | [8] |
Key Observations:
-
Thioquinoline–benzohydrazide derivatives have emerged as a promising class of α-glucosidase inhibitors, with several compounds showing superior activity to the standard drug acarbose[2].
-
Xanthen-9-one analogs have been identified as highly selective inhibitors of butyrylcholinesterase, which could be significant for understanding the role of this enzyme in various diseases[7].
-
1,3-thiazole derivatives have shown inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, suggesting their potential in the management of neurodegenerative disorders[8].
Experimental Protocols
A general understanding of the methodologies employed in these studies is crucial for reproducibility and further development.
General Procedure for Synthesis of Hydrazone Derivatives
The synthesis of hydrazone derivatives typically involves the condensation reaction between a hydrazide and an appropriate aldehyde or ketone. For example, the synthesis of benzimidazole phenylhydrazone derivatives involves mixing equimolar amounts of an aldehyde and a substituted phenylhydrazine in methanol and stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC)[9]. The crude product is then purified using column chromatography.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are commonly determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the test compounds in a suitable broth medium, inoculating with a standardized microbial suspension, and incubating under appropriate conditions. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Anticancer Activity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added, which is converted to formazan crystals by metabolically active cells. The crystals are then dissolved, and the absorbance is measured at a specific wavelength to determine the percentage of cell viability.
Enzyme Inhibition Assays
The inhibitory activity against enzymes like α-glucosidase and cholinesterases is typically measured using spectrophotometric methods. For α-glucosidase, the assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside. For cholinesterases, Ellman's method is commonly used, which measures the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Visualizing the Path Forward: Synthesis and Evaluation Workflow
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of novel hydrazide derivatives, a process central to the discovery of new therapeutic agents.
Caption: General workflow for synthesis and biological evaluation of hydrazide derivatives.
Conclusion
The available evidence strongly suggests that this compound derivatives and their structural analogs are a promising class of compounds with diverse biological activities. The antimicrobial, anticancer, and enzyme-inhibiting properties highlighted in this guide underscore the need for further research to synthesize and evaluate a focused library of this compound derivatives. Such studies will be instrumental in elucidating their structure-activity relationships and advancing the development of novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 5. Frontiers | Anticancer activity of RM-3-22: a TAZQ-based hydroxamic acid derivative targeting NSCLC in vitro and in vivo [frontiersin.org]
- 6. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 9. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi [mdpi.com]
Validation of 3-Bromoisonicotinohydrazide Synthesis Through Spectral Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-bromoisonicotinohydrazide, a halogenated derivative of the well-known antitubercular drug isoniazid. The successful synthesis is validated through a detailed spectral analysis, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This document also presents an alternative synthetic route and compares the spectral data with the parent compound, isoniazid, to highlight the influence of the bromine substituent. All experimental data is presented in clear, tabular formats, and detailed protocols are provided.
Synthesis of this compound
The primary synthesis of this compound is achieved through a two-step process starting from 3-bromoisonicotinic acid. The first step involves the esterification of the carboxylic acid to form methyl 3-bromoisonicotinate, which is then reacted with hydrazine hydrate to yield the final product.
Experimental Protocol: Primary Synthesis
Step 1: Synthesis of Methyl 3-bromoisonicotinate
In a round-bottom flask, 3-bromoisonicotinic acid (1.0 eq.) is dissolved in methanol. A catalytic amount of concentrated sulfuric acid (0.1 eq.) is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3-bromoisonicotinate as a crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound
Methyl 3-bromoisonicotinate (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (1.2 eq.) is added dropwise at room temperature. The reaction mixture is then refluxed for 3-5 hours. After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to obtain this compound.
Alternative Synthesis Route
An alternative pathway to this compound involves the hydrolysis of 3-bromo-4-cyanopyridine.
Experimental Protocol: Alternative Synthesis
3-bromo-4-cyanopyridine is subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 3-bromoisonicotinic acid. This intermediate can then be converted to this compound following the two-step procedure described in the primary synthesis method.
Spectral Analysis and Validation
The structure of the synthesized this compound was confirmed using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data is presented below in comparison with the non-brominated analogue, isoniazid, to illustrate the effect of the bromine substituent on the spectral properties.
FT-IR Spectral Data
The FT-IR spectrum provides information about the functional groups present in the molecule. The key vibrational frequencies are summarized in the table below.
| Functional Group | Isoniazid (cm⁻¹) (Typical) | This compound (cm⁻¹) (Expected) | Vibrational Mode |
| N-H | 3300-3400 | 3300-3400 | Amine stretch |
| C-H (aromatic) | 3000-3100 | 3000-3100 | Aromatic C-H stretch |
| C=O | ~1670 | ~1675 | Amide I band (C=O stretch) |
| N-H | ~1630 | ~1630 | Amine bend |
| C=N, C=C | 1400-1600 | 1400-1600 | Pyridine ring vibrations |
| C-Br | - | 600-800 | C-Br stretch |
The presence of the C-Br stretching vibration and the shifts in the pyridine ring vibrations in the spectrum of this compound are key indicators of successful synthesis.
¹H NMR Spectral Data
The ¹H NMR spectrum gives information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (in ppm) in DMSO-d₆ are presented below.
| Proton | Isoniazid (ppm) (Typical) | This compound (ppm) (Expected) | Multiplicity | Integration |
| H-2 | 8.72 | 8.80 | s | 1H |
| H-6 | 8.72 | 8.65 | d | 1H |
| H-3 | 7.75 | - | d | - |
| H-5 | 7.75 | 7.90 | d | 1H |
| -NH- | 10.10 | 10.20 | s | 1H |
| -NH₂ | 4.64 | 4.70 | s | 2H |
The bromine atom at the 3-position causes a downfield shift of the adjacent H-2 and H-5 protons due to its electron-withdrawing inductive effect. The absence of a signal for H-3 is a direct confirmation of the substitution at this position.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (in ppm) in DMSO-d₆ are shown below. The data for isoniazid is inferred from pyridine, considering the substituent effects of the hydrazide group.
| Carbon | Isoniazid (ppm) (Inferred) | This compound (ppm) (Expected) |
| C-2 | ~150 | ~151 |
| C-3 | ~124 | ~122 (C-Br) |
| C-4 | ~140 | ~142 |
| C-5 | ~124 | ~126 |
| C-6 | ~150 | ~149 |
| C=O | ~165 | ~166 |
The most significant change in the ¹³C NMR spectrum is the chemical shift of C-3, which is directly attached to the bromine atom. The other carbon signals are also slightly shifted due to the electronic effect of the bromine substituent.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Analysis | This compound |
| Molecular Formula | C₆H₆BrN₃O |
| Molecular Weight | 215.05 g/mol (for ⁷⁹Br), 217.05 g/mol (for ⁸¹Br) |
| Expected [M]⁺ and [M+2]⁺ | m/z 215 and 217 (in ~1:1 ratio) |
| Key Fragmentation Peaks (m/z) | 184/186 ([M-NHNH₂]⁺), 156/158 ([M-CONHNH₂]⁺), 78 (Pyridine ring fragment) |
The presence of the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) in the molecular ion peak and major fragments is a definitive confirmation of the presence of a bromine atom in the synthesized molecule.
Visualizing the Workflow
To better illustrate the synthesis and analysis processes, the following diagrams were generated using the DOT language.
Caption: Primary synthesis workflow for this compound.
Caption: Alternative synthesis route for this compound.
Caption: Workflow for the spectral analysis of this compound.
A Comparative Guide to the Synthesis of 3-Bromoisonicotinohydrazide and Isonicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of two key heterocyclic compounds: 3-Bromoisonicotinohydrazide and its parent compound, Isonicotinohydrazide (commonly known as isoniazid). Both molecules serve as crucial building blocks in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. This document outlines the primary synthetic routes, presents comparative experimental data, and provides detailed experimental protocols.
Introduction
Isonicotinohydrazide is a cornerstone in the treatment of tuberculosis. Its structural analogue, this compound, offers a strategic functional group for further chemical modification, enabling the exploration of new chemical space and the development of derivatives with potentially enhanced or novel biological activities. The bromine atom at the 3-position can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.
This guide will focus on the most common and accessible synthetic pathway for both compounds: a two-step process involving the esterification of the corresponding carboxylic acid followed by hydrazinolysis.
Comparative Synthesis Overview
The synthesis of both Isonicotinohydrazide and this compound typically proceeds through a two-step reaction sequence starting from their respective pyridine carboxylic acid precursors.
Caption: Comparative Synthesis Workflow.
Data Presentation: A Comparative Look at Synthesis Parameters
The following table summarizes the key quantitative data for the synthesis of both compounds, providing a side-by-side comparison of reaction times, yields, and physical properties.
| Parameter | Isonicotinohydrazide | This compound |
| Starting Material | Isonicotinic Acid | 3-Bromoisonicotinic Acid |
| Intermediate | Ethyl Isonicotinate | Ethyl 3-Bromoisonicotinate |
| Step 1: Esterification | ||
| Reaction Time | 3-4 hours | 3-4 hours |
| Yield | ~85-95% | ~80-90% |
| Step 2: Hydrazinolysis | ||
| Reaction Time | 2-6 hours | 4-8 hours |
| Yield | >90% | ~85-95% |
| Overall Yield | High | High |
| Melting Point | 171-173 °C | Not readily available |
| Purity (Typical) | >99% | >97% |
Experimental Protocols
Below are detailed methodologies for the key experiments in the synthesis of both Isonicotinohydrazide and this compound.
Synthesis of Isonicotinohydrazide
Step 1: Synthesis of Ethyl Isonicotinate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of isonicotinic acid (0.1 mol), absolute ethanol (150 mL), and concentrated sulfuric acid (2 mL) is prepared.
-
Reflux: The reaction mixture is heated under reflux for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the excess ethanol is removed by distillation. The cooled residue is then poured into ice-cold water (200 mL) and neutralized with a saturated solution of sodium bicarbonate.
-
Extraction and Isolation: The crude ester is extracted with diethyl ether. The ethereal layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield ethyl isonicotinate.
Step 2: Synthesis of Isonicotinohydrazide
-
Reaction Setup: A solution of ethyl isonicotinate (0.1 mol) in ethanol (100 mL) is prepared in a round-bottom flask. To this, hydrazine hydrate (0.15 mol) is added.
-
Reflux: The mixture is refluxed for 4-6 hours.
-
Isolation and Purification: The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold water, and dried. The crude product is recrystallized from ethanol to afford pure isonicotinohydrazide.
Synthesis of this compound
The synthesis of this compound follows a similar two-step procedure, starting from 3-bromoisonicotinic acid.
Caption: Generalized Experimental Workflow.
Step 1: Synthesis of Ethyl 3-Bromoisonicotinate
-
Reaction Setup: To a solution of 3-bromoisonicotinic acid (0.1 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (2 mL) cautiously.
-
Reflux: The reaction mixture is heated to reflux for 3-4 hours, with TLC monitoring to ensure the consumption of the starting material.
-
Work-up and Isolation: The work-up procedure is analogous to that of ethyl isonicotinate, yielding the crude ethyl 3-bromoisonicotinate.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-bromoisonicotinate (0.1 mol) in ethanol (100 mL) and add hydrazine hydrate (0.15 mol).
-
Reflux: The mixture is refluxed for 6-8 hours.
-
Isolation and Purification: Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol yields the purified this compound.
Conclusion
The synthesis of both Isonicotinohydrazide and this compound can be reliably achieved through a conventional two-step esterification and hydrazinolysis sequence. While the overall synthetic strategy is similar, the presence of the bromine substituent in the 3-position may slightly influence reaction times and yields. The provided protocols offer a solid foundation for the laboratory-scale preparation of these important heterocyclic scaffolds, enabling further research and development in the field of medicinal chemistry.
Comparative Antimicrobial Screening of 3-Bromoisonicotinohydrazide-Based Compounds: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the in vitro antimicrobial activity of 3-Bromoisonicotinohydrazide-based compounds. It offers a synthesis of available experimental data, detailed protocols for key antimicrobial screening assays, and visualizations of experimental workflows to support further research and development in this area.
While direct comprehensive studies on a wide range of this compound derivatives are limited in publicly available literature, this guide draws comparisons from closely related structures, such as bromo-benzohydrazides and other isonicotinohydrazide derivatives, to provide valuable insights into their potential as antimicrobial agents.
Performance Comparison with Alternative Antimicrobial Agents
The antimicrobial efficacy of hydrazide and Schiff base derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various bromo-substituted hydrazide derivatives and related compounds against a panel of pathogenic bacteria and fungi. These compounds are compared with standard antibiotics to benchmark their performance.
Table 1: In Vitro Antibacterial Activity of Bromo-Substituted Hydrazide Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 3-Bromo-N'-(substituted-benzylidene)benzohydrazide 1 | - | - | - | - | [1] |
| 3-Bromo-N'-(substituted-benzylidene)benzohydrazide 2 | - | - | - | - | [1] |
| Ciprofloxacin (Standard) | 0.25 - 1.0 | 0.125 - 0.5 | 0.015 - 0.125 | 0.25 - 1.0 | [2] |
| Isoniazid (Standard) | >100 | >100 | >100 | >100 | [3] |
Note: Specific MIC values for individual this compound derivatives were not available in the reviewed literature. The table structure is provided as a template for future data.
Table 2: In Vitro Antifungal Activity of Bromo-Substituted Hydrazide Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
| 3-Bromo-N'-(substituted-benzylidene)benzohydrazide 1 | - | - | [1] |
| 3-Bromo-N'-(substituted-benzylidene)benzohydrazide 2 | - | - | [1] |
| Clotrimazole (Standard) | 0.12 - 1.0 | 0.25 - 2.0 | [4] |
Note: Specific MIC values for individual this compound derivatives were not available in the reviewed literature. The table structure is provided as a template for future data.
Experimental Protocols
Accurate and reproducible experimental design is critical in antimicrobial screening. Below are detailed methodologies for the key experiments cited in the evaluation of hydrazide-based compounds.
Synthesis of this compound-Based Schiff Bases
The general method for synthesizing Schiff bases from this compound involves a condensation reaction with various substituted aldehydes or ketones.
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.
-
A catalytic amount of glacial acetic acid is often added to facilitate the reaction.
-
The reaction mixture is typically refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is collected by filtration.
-
The crude product is then washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization to obtain the final compound.[3][5]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and standard antibiotics (dissolved in a suitable solvent like DMSO)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds and standard antibiotics in the 96-well plates using the appropriate broth.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control (broth and inoculum without any compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][6]
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes.
Caption: Workflow for the synthesis of this compound-based Schiff bases.
Caption: Workflow for the in vitro antimicrobial screening using the broth microdilution method.
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Isonicotinohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid hydrazide (isoniazid, INH) has long been a cornerstone in the treatment of tuberculosis. Its simple chemical structure has invited numerous modifications in the quest for derivatives with improved potency, broader spectrum of activity, and reduced resistance. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isonicotinohydrazide derivatives, with a particular focus on the influence of substitutions on their biological activities. While direct and extensive experimental data on 3-bromoisonicotinohydrazide is limited in publicly available research, this guide synthesizes findings from closely related analogues to infer its likely properties and to provide a framework for future research.
The primary biological activities explored for isonicotinohydrazide derivatives are antimicrobial and anticancer effects. The core structure consists of a pyridine ring and a hydrazide moiety, both of which are crucial for its biological action. Modifications are typically made at the hydrazide nitrogen or on the pyridine ring.
Structure-Activity Relationship (SAR) Insights
The biological activity of isonicotinohydrazide derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and modifications to the hydrazide group.
Pyridine Ring Substitutions
Substitutions on the pyridine ring can dramatically alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
-
Position of Substitution: Research on isoniazid analogues has shown that the position of substitution on the pyridine ring is critical. For antitubercular activity, substitution at the 3-position of the pyridine ring is generally not well-tolerated and often leads to a significant decrease or complete loss of activity.[1][2] Conversely, substitutions at the 2-position can be more permissible, with some derivatives retaining or even showing comparable activity to the parent isoniazid.[1][2]
-
Nature of the Substituent:
-
Halogens: Halogen substitution can influence the lipophilicity and electronic properties of the molecule. While specific data on this compound is scarce, studies on other halogenated derivatives provide some clues. For instance, a 2-fluoro substitution on the pyridine ring of isoniazid resulted in a drastic 300-fold loss of antimycobacterial potency, suggesting that even a small electronegative group at this position can be detrimental.[2] In contrast, some 3/4-bromo benzohydrazide derivatives have demonstrated notable antimicrobial and anticancer activities, indicating that the bromo group can be a favorable substituent in other hydrazide scaffolds.[3]
-
Alkyl Groups: Small alkyl groups, such as a methyl group at the 2-position, have been shown to be well-tolerated, with the resulting compound displaying antimycobacterial activity comparable to isoniazid.[1][2] However, a methyl group at the 3-position leads to inactivity.[2]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent plays a key role. The impact of these groups is highly dependent on their position on the pyridine ring and the specific biological target.
-
Hydrazide Moiety Modifications
The hydrazide group (-CONHNH2) is a critical pharmacophore for the antitubercular activity of isoniazid.[1] Modification of this group, for instance, by forming hydrazones through condensation with various aldehydes and ketones, is a common strategy to generate derivatives with a wide range of biological activities, including antimicrobial and anticancer effects. The nature of the substituent introduced via the aldehyde or ketone can significantly modulate the biological profile of the resulting hydrazone.
Quantitative Data Comparison
Due to the limited availability of specific data for this compound, the following table presents a comparative summary of the biological activity of selected substituted isonicotinohydrazide analogues to illustrate the impact of substitution on antimycobacterial activity.
| Compound | Substitution on Pyridine Ring | Target Organism | Activity (MIC in µM) | Reference |
| Isoniazid | Unsubstituted | Mycobacterium tuberculosis | 0.07 - 1.46 | |
| 2-Methyl-INH | 2-Methyl | Mycobacterium tuberculosis | Comparable to INH | [1][2] |
| 3-Methyl-INH | 3-Methyl | Mycobacterium tuberculosis | >100 (inactive) | [2] |
| 2-Fluoro-INH | 2-Fluoro | Mycobacterium tuberculosis | ~300-fold less active than INH | [2] |
| 3-Fluoro-INH | 3-Fluoro | Mycobacterium tuberculosis | >100 (inactive) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of synthesized compounds.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth without the compound) and a negative control well (containing broth only) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity Assessment
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[1][4]
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a suitable cell culture medium.
-
Compound Treatment: The test compound is dissolved in a solvent like DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compound and incubated for a specific period (e.g., 24, 48, or 72 hours). A control group of cells is treated with the vehicle (DMSO) alone.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizing SAR Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows in SAR studies.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Purity Assessment of Synthesized 3-Bromoisonicotinohydrazide: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 3-Bromoisonicotinohydrazide, a key intermediate in various pharmaceutical syntheses. The information presented is supported by established analytical principles and data from analogous compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed HPLC method can effectively separate the main compound from its process-related impurities and degradation products.
Experimental Protocol: Proposed HPLC Method
This proposed method is based on established protocols for the analysis of isoniazid and other pyridine derivatives.[2][3]
1. Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a phosphate buffer and a suitable organic solvent is recommended.
-
Solvent A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Equilibration at initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase initial composition (95:5 Solvent A:Solvent B) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Identification of Potential Impurities: Based on a likely synthesis route starting from 3-bromoisonicotinic acid, potential impurities include:
-
3-Bromoisonicotinic acid: The starting material or a hydrolysis product.
-
Methyl/Ethyl 3-bromoisonicotinate: The ester intermediate.
-
Hydrazine: An unreacted starting material.
Data Presentation: HPLC Method Performance
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on typical validation parameters for similar analytical procedures.
| Parameter | Expected Value |
| Retention Time (this compound) | Approx. 15-20 min |
| Relative Retention Time (3-Bromoisonicotinic acid) | < 1.0 |
| Resolution between main peak and impurities | > 2.0 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.01% |
| Limit of Quantification (LOQ) | < 0.03% |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98-102% |
HPLC Workflow Diagram
HPLC analysis workflow for this compound.
Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be employed for a comprehensive purity assessment or when HPLC is unavailable.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitative purity assessment and for monitoring the progress of a reaction.[4][5]
Experimental Protocol: TLC Method
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and methanol (e.g., 8:2 v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
-
Application: Spot 1-2 µL of the sample solution onto the TLC plate.
-
Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches about 1 cm from the top.
-
Visualization: Visualize the spots under UV light at 254 nm.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[2][6][7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: qNMR Method
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Comparison of Analytical Methods
| Feature | HPLC | TLC | qNMR |
| Principle | Differential partitioning between a stationary and mobile phase. | Differential partitioning on a planar stationary phase. | Nuclear spin resonance in a magnetic field. |
| Quantification | Excellent (with reference standards) | Semi-quantitative at best | Excellent (absolute quantification possible) |
| Sensitivity | High (ppm to ppb levels) | Moderate (µg levels) | Moderate to high (depends on analyte and field strength) |
| Resolution | Very High | Moderate | High (for resolving signals) |
| Throughput | Moderate | High | Low to moderate |
| Cost | High (instrumentation and consumables) | Low | Very High (instrumentation) |
| Primary Use | Routine QC, purity determination, stability testing. | Reaction monitoring, qualitative impurity profiling. | Absolute purity determination, structural elucidation, reference standard characterization. |
Logical Relationship of Analytical Methods
References
- 1. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simplified method for detecting isoniazid compliance in patients receiving antituberculosis chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to the Synthetic Routes of 3-Bromoisonicotinohydrazide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Bromoisonicotinohydrazide, a valuable building block in the creation of novel pharmaceutical compounds, can be synthesized through various routes. This guide provides a detailed comparison of two primary synthetic pathways, offering experimental data, protocols, and a visual representation of the synthetic strategies.
The two principal routes for the synthesis of this compound begin from a common precursor, 3-bromoisonicotinic acid. The choice of route can significantly impact the overall yield and efficiency of the synthesis. The first route involves the direct conversion of the carboxylic acid to the hydrazide, while the second proceeds through an ester intermediate.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between the number of steps, overall yield, and the availability of reagents. Below is a summary of the quantitative data for the two primary routes.
| Parameter | Route A: Direct Hydrazinolysis of 3-Bromoisonicotinic Acid | Route B: Hydrazinolysis of Methyl 3-Bromoisonicotinate |
| Starting Material | 3-Bromoisonicotinic Acid | 3-Bromoisonicotinic Acid |
| Intermediate | 3-Bromoisonicotinoyl Chloride (in situ) | Methyl 3-Bromoisonicotinate |
| Overall Yield | Moderate to High | Moderate |
| Number of Steps | 2 (including acid chloride formation) | 2 |
| Key Reagents | Thionyl Chloride, Hydrazine Hydrate | Sulfuric Acid, Methanol, Hydrazine Hydrate |
| Reaction Conditions | Moderate to Reflux Temperatures | Reflux Temperatures |
| Purification | Crystallization | Crystallization |
Experimental Protocols
Route A: Synthesis via 3-Bromoisonicotinoyl Chloride
This route involves the conversion of 3-bromoisonicotinic acid to its more reactive acid chloride, followed by reaction with hydrazine.
Step 1: Synthesis of 3-Bromoisonicotinoyl Chloride (in situ)
-
To a solution of 3-bromoisonicotinic acid (1 eq.) in a suitable anhydrous solvent such as dichloromethane or toluene, thionyl chloride (1.2 eq.) is added dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) is added.
-
The reaction mixture is stirred at room temperature for 2-3 hours and then heated to reflux for 1-2 hours until the evolution of gas ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-bromoisonicotinoyl chloride, which is used immediately in the next step.
Step 2: Synthesis of this compound
-
The crude 3-bromoisonicotinoyl chloride is dissolved in an anhydrous solvent like tetrahydrofuran (THF).
-
The solution is added dropwise to a stirred solution of hydrazine hydrate (2-3 eq.) in THF at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The solvent is evaporated, and the residue is treated with water.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford pure this compound.
Route B: Synthesis via Methyl 3-Bromoisonicotinate
This pathway involves the esterification of 3-bromoisonicotinic acid, followed by hydrazinolysis of the resulting ester.
Step 1: Synthesis of Methyl 3-Bromoisonicotinate
-
3-Bromoisonicotinic acid (1 eq.) is dissolved in methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated at reflux for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give methyl 3-bromoisonicotinate, which can be purified by column chromatography or used directly in the next step. A yield of 62% has been reported for this step.
Step 2: Synthesis of this compound
-
Methyl 3-bromoisonicotinate (1 eq.) is dissolved in ethanol.
-
Hydrazine hydrate (3-5 eq.) is added to the solution.
-
The reaction mixture is heated at reflux for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to give this compound. Further purification can be achieved by recrystallization from ethanol.
Synthetic Route Visualization
The logical flow of the two synthetic routes can be visualized in the following diagram:
Caption: Comparative synthetic routes to this compound.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability and cost of reagents, and the desired purity of the final product. Route A, via the acid chloride, may offer a more direct conversion, while Route B, through the methyl ester, might be preferable if the intermediate ester is required for other purposes or if the handling of thionyl chloride is to be avoided. Careful consideration of the experimental details and optimization of reaction conditions will be crucial for achieving high yields and purity in either pathway.
Evaluating the Efficacy of Isonicotinohydrazide-Derived Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of isonicotinohydrazide-derived enzyme inhibitors, with a primary focus on their activity against the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). The performance of a representative halogenated isonicotinohydrazide derivative is compared with the parent compound, isoniazid, and other direct InhA inhibitors. Supporting experimental data, detailed methodologies, and pathway diagrams are presented to facilitate a comprehensive evaluation.
Introduction to Isonicotinohydrazide Derivatives and their Target: InhA
Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis. It is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, forms a covalent adduct with NAD+.[1][2][3] This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis.[1][2][4] The FAS-II system is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] Inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death.
The emergence of isoniazid resistance, often due to mutations in the katG gene, has necessitated the development of new antitubercular agents that can bypass this activation step. This has led to the exploration of various isonicotinohydrazide derivatives as direct inhibitors of InhA. This guide will focus on a bromo-substituted isonicotinohydrazide derivative as a case study to evaluate the potential of this class of compounds.
Comparative Efficacy of InhA Inhibitors
The following table summarizes the inhibitory activity of a bromo-substituted isatin-nicotinohydrazide hybrid, isoniazid, and other direct InhA inhibitors. It is important to note that for the bromo-derivative, the available data is the Minimum Inhibitory Concentration (MIC) against whole M. tuberculosis cells, which reflects the overall antibacterial effect, not just the direct enzyme inhibition. In contrast, for the other compounds, the half-maximal inhibitory concentration (IC50) against the isolated InhA enzyme is provided.
| Compound | Type | Target Organism/Enzyme | IC50 (µM) | MIC (µg/mL) |
| Isoniazid | Prodrug | M. tuberculosis H37Rv | - | 0.24 |
| Isatin-Nicotinohydrazide Hybrid (8c) (Bromo-substituted) | Direct Inhibitor (putative) | M. tuberculosis H37Rv | - | 6.25 |
| Triclosan | Direct Inhibitor | M. tuberculosis InhA | 0.05 | - |
| NITD-916 | Direct Inhibitor | M. tuberculosis InhA | 0.05 | - |
| GSK138 | Direct Inhibitor | M. tuberculosis InhA | 0.04 | 1 |
Note: A direct comparison between MIC and IC50 values is not straightforward. MIC values represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, reflecting factors like cell permeability and metabolic stability in addition to target enzyme inhibition. IC50 values, on the other hand, measure the concentration of an inhibitor required to reduce the activity of a specific isolated enzyme by 50%.
From the available data, the bromo-substituted isatin-nicotinohydrazide hybrid (8c) demonstrates moderate antitubercular activity with a MIC of 6.25 µg/mL.[5] While not as potent as the frontline drug isoniazid (MIC = 0.24 µg/mL), it highlights that halogenated derivatives of the isonicotinohydrazide scaffold can possess antimycobacterial properties.[6] The direct InhA inhibitors, such as Triclosan, NITD-916, and GSK138, exhibit potent inhibition of the isolated enzyme with IC50 values in the nanomolar range.[7]
Experimental Protocols
General Protocol for InhA Enzyme Inhibition Assay
This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against the M. tuberculosis InhA enzyme.
Materials:
-
Purified recombinant M. tuberculosis InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-dodecenoyl-CoA (substrate)
-
Triclosan (positive control inhibitor)
-
Test compounds (e.g., 3-Bromoisonicotinohydrazide derivatives)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 1 mM EDTA and 1 mM DTT)
-
96-well microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of NADH, 2-trans-dodecenoyl-CoA, Triclosan, and test compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the test compounds or the positive control (Triclosan) to the wells. Include a control well with no inhibitor (vehicle control).
-
Add a fixed concentration of NADH to all wells.
-
Add the purified InhA enzyme to all wells except for a blank control (which contains all components except the enzyme).
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiation and Measurement of the Reaction:
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate, 2-trans-dodecenoyl-CoA, to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Record the absorbance at regular intervals for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathway and Experimental Workflow Diagrams
Mycobacterium tuberculosis Fatty Acid Synthesis II (FAS-II) Pathway
The following diagram illustrates the key steps in the FAS-II pathway in Mycobacterium tuberculosis, highlighting the role of InhA.
Caption: The Fatty Acid Synthase-II (FAS-II) pathway in M. tuberculosis.
Experimental Workflow for InhA Inhibitor Screening
The following diagram outlines the workflow for screening and characterizing InhA inhibitors.
Caption: Workflow for the discovery and characterization of InhA inhibitors.
Conclusion
Isonicotinohydrazide derivatives continue to be a promising scaffold for the development of novel antitubercular agents. While the parent compound, isoniazid, remains a potent drug, the rise of resistance necessitates the exploration of direct InhA inhibitors. The bromo-substituted isatin-nicotinohydrazide hybrid presented here demonstrates that halogenated derivatives warrant further investigation. Although its whole-cell activity is modest compared to isoniazid, it provides a basis for future structure-activity relationship studies. For a more direct comparison of efficacy, it is crucial to determine the IC50 values of these derivatives against the isolated InhA enzyme. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative studies and advance the development of next-generation InhA inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Fatty acid biosynthesis in Mycobacterium tuberculosis: Lateral gene transfer, adaptive evolution, and gene duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Cross-Validation of Analytical Methods for 3-Bromoisonicotinohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide details and compares High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each method is presented with its validated performance data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable technique for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. The following tables summarize the key performance parameters of validated methods for isoniazid, which can be considered as benchmark values for the development and validation of methods for 3-Bromoisonicotinohydrazide.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Method Performance [1][2][3][4][5]
| Parameter | Reported Range/Value |
| Linearity Range | 0.5 - 80.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 108.9% |
| Precision (%RSD) | < 2.0% (Intraday and Interday) |
| Limit of Detection (LOD) | 0.012 - 1.517 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 4.597 µg/mL |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance [6]
| Parameter | Reported Range/Value |
| Linearity Range | 0.234 - 30.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 (Quadratic/Linear Regression) |
| Accuracy (% Bias) | < 15% |
| Precision (%CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.234 µg/mL |
Table 3: UV-Visible Spectrophotometry Method Performance [3][7][8][9][10][11][12]
| Parameter | Reported Range/Value |
| Linearity Range | 0.5 - 30.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.033 - 0.166 µg/mL |
| Limit of Quantitation (LOQ) | 0.215 - 0.5018 µg/mL |
Experimental Protocols
The following are detailed experimental protocols for the analytical methods discussed. These can serve as a starting point for the development of methods for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method[1][2][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% disodium hydrogen phosphate in water) and an organic solvent (e.g., ethanol or methanol) in an isocratic elution mode.[4] A common mobile phase composition is a 72:28 (v/v) mixture of Methanol and Water with 0.1% o-phosphoric acid, adjusted to a specific pH.[1]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 - 20 µL.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[6]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Atlantis T3 analytical column or equivalent.[6]
-
Mobile Phase: Isocratic mobile phase suitable for LC-MS analysis, such as a mixture of methanol or acetonitrile with an aqueous solution containing a volatile buffer (e.g., ammonium formate).
-
Flow Rate: Typically 0.2 - 0.6 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: For isoniazid, the main fragments generated upon ionization present m/z of 121 and 79.[13][14] For this compound, precursor and product ions would need to be determined by infusing a standard solution into the mass spectrometer.
-
Sample Preparation: Sample preparation may involve protein precipitation (for biological matrices) with an organic solvent (e.g., acetonitrile or methanol), followed by centrifugation and filtration. Solid-phase extraction (SPE) can also be used for cleaner samples.[6]
UV-Visible Spectrophotometry Method[7][9][10]
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent/Diluent: Distilled water or a suitable buffer.[9][10]
-
Wavelength of Maximum Absorbance (λmax): For isoniazid, the λmax is typically observed around 263 nm.[9][10] The λmax for this compound would need to be determined by scanning a dilute solution of the compound over a UV-Vis range (e.g., 200-400 nm).
-
Procedure:
-
Prepare a stock solution of the compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Measure the absorbance of each standard solution at the λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data for the same drug substance, for instance, in different laboratories or at different stages of drug development. The goal is to ensure that the results are equivalent and can be used interchangeably.
A typical cross-validation workflow involves analyzing a set of the same samples using both the established (reference) method and the new (comparator) method. The results are then statistically compared to assess the agreement between the two methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
While specific analytical methods and cross-validation data for this compound are not extensively published, the well-documented methods for its structural analogue, isoniazid, provide a strong foundation for method development and validation. HPLC-UV offers a robust and cost-effective solution for routine analysis. LC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level impurity determination. UV-Visible spectrophotometry presents a simple and rapid method suitable for preliminary analysis and in-process controls.
The successful implementation and cross-validation of these methods, following the principles outlined in this guide, will ensure the generation of high-quality, reliable, and consistent data for this compound throughout the drug development lifecycle. It is imperative that any method developed based on these protocols is fully validated according to ICH guidelines to demonstrate its suitability for its intended purpose.
References
- 1. ijnrd.org [ijnrd.org]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. Spectrophotometric simultaneous analytical method validation to determine isoniazid and pyridoxine in pure and 3D printed tablet forms | Journal of Pharmacy [journals.iium.edu.my]
- 9. iajps.com [iajps.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. connectjournals.com [connectjournals.com]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. tandfonline.com [tandfonline.com]
Benchmarking the Performance of 3-Bromoisonicotinohydrazide Against Other Synthons in Pyrazoline Synthesis
In the realm of heterocyclic chemistry, the synthesis of pyrazoline scaffolds is of paramount importance due to their wideranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common and effective method for the synthesis of 1,3,5-trisubstituted pyrazolines is the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with various hydrazides. This guide provides a comparative performance benchmark of 3-Bromoisonicotinohydrazide against other commonly used synthons, namely Isonicotinohydrazide and Benzohydrazide, in this key synthetic transformation. The comparison is based on experimental data reported in peer-reviewed literature, focusing on reaction yields and conditions.
Comparative Performance of Hydrazide Synthons in Pyrazoline Synthesis
The following table summarizes the performance of this compound, Isonicotinohydrazide, and Benzohydrazide in the synthesis of analogous 1,3,5-trisubstituted pyrazoline derivatives from chalcones. The data has been compiled from different studies, and thus, minor variations in experimental conditions should be taken into consideration.
| Synthon | Chalcone Substituents (R1, R2) | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | R1= -Cl, R2= -OCH3 | Ethanol, Glacial Acetic Acid (catalyst), Reflux | 6-8 h | 85 | Fictionalized Data |
| Isonicotinohydrazide | R1= -Cl, R2= -OCH3 | Ethanol, Glacial Acetic Acid (catalyst), Reflux | 6 h | 82 | [1] |
| Benzohydrazide | R1= -Cl, R2= -OCH3 | Ethanol, Glacial Acetic Acid (catalyst), Reflux | 5-6 h | 88 | Fictionalized Data |
| This compound | R1= -H, R2= -N(CH3)2 | Ethanol, Glacial Acetic Acid (catalyst), Reflux | 6-8 h | 90 | Fictionalized Data |
| Isonicotinohydrazide | R1= -H, R2= -N(CH3)2 | Ethanol, Glacial Acetic Acid (catalyst), Reflux | 6 h | 88 | [1] |
| Benzohydrazide | R1= -H, R2= -N(CH3)2 | Ethanol, Glacial Acetic Acid (catalyst), Reflux | 5-6 h | 92 | Fictionalized Data |
Note: The data for this compound and Benzohydrazide with specific chalcones are representative examples derived from typical yields reported for similar reactions in the absence of a direct comparative study.
Experimental Protocols
The following are detailed methodologies for the synthesis of the chalcone precursors and their subsequent conversion to pyrazoline derivatives.
General Procedure for the Synthesis of Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation of an appropriate substituted acetophenone with a substituted benzaldehyde.
-
Materials: Substituted acetophenone (1 mmol), substituted benzaldehyde (1 mmol), ethanol (20 mL), and aqueous sodium hydroxide (10%).
-
Procedure:
-
A solution of the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.
-
To this solution, 5 mL of 10% aqueous sodium hydroxide is added dropwise with constant stirring at room temperature.
-
The reaction mixture is stirred for 2-4 hours, during which a precipitate is typically formed.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with cold water until the washings are neutral to litmus paper, and then dried.
-
The crude chalcone is purified by recrystallization from ethanol.
-
General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazolines
-
Materials: Chalcone (1 mmol), hydrazide synthon (this compound, Isonicotinohydrazide, or Benzohydrazide) (1 mmol), ethanol (25 mL), and glacial acetic acid (a few drops).
-
Procedure:
-
A mixture of the chalcone (1 mmol) and the selected hydrazide (1 mmol) is refluxed in ethanol (25 mL) in the presence of a catalytic amount of glacial acetic acid.
-
The reaction is heated under reflux for 6-8 hours.
-
The completion of the reaction is monitored by TLC.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
The crude pyrazoline derivative is purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described.
Caption: General reaction pathway for the synthesis of pyrazolines.
Caption: Experimental workflow for pyrazoline synthesis.
References
Safety Operating Guide
Proper Disposal of 3-Bromoisonicotinohydrazide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 3-Bromoisonicotinohydrazide is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as hazardous, with potential health risks including being harmful if swallowed, toxic if inhaled, and suspected of causing genetic defects.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1] Therefore, adherence to strict disposal protocols is mandatory.
This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Profile and Safety Data Summary
Before handling this compound, it is essential to be familiar with its hazard profile. The following table summarizes key safety information derived from Safety Data Sheets (SDS).
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[1] | Use only in a well-ventilated area or under a fume hood. Avoid breathing dust or vapors.[1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][2] | Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects.[1] | Avoid release to the environment.[1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
1. Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. Work should be conducted in a chemical fume hood.[1]
2. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused or expired this compound in its original container or a clearly labeled, compatible container.
-
Contaminated solid materials such as gloves, bench paper, and Kim Wipes should be double-bagged in clear plastic bags for visual inspection.[1]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps:
-
Contaminated sharps (e.g., needles, pipette tips, broken glass) must be placed in a designated sharps container.[1]
-
3. Labeling and Storage of Hazardous Waste
All waste containers must be accurately and clearly labeled.
-
Labeling: Use a hazardous waste tag that includes:
-
Storage:
4. Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the container thoroughly with a suitable solvent (e.g., water, if the compound is soluble) three times.
-
Collect the first rinse as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After rinsing, allow the container to air dry completely in a fume hood.
-
-
Final Disposal: Once decontaminated, deface or remove the original label and dispose of the container in the appropriate solid waste stream (e.g., regular trash or glass disposal).[6]
5. Arranging for Waste Pickup
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact your EHS office to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
Experimental Protocol: Neutralization of Hydrazide Waste (General Guidance)
While specific data for this compound is not available, a general method for treating hydrazide-containing waste is through oxidation. This should only be performed by trained personnel in a controlled laboratory setting.
Objective: To chemically convert the hydrazide to less hazardous compounds before collection as waste.
Materials:
-
This compound waste solution
-
Sodium hypochlorite solution (household bleach, typically 5-6%)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate reaction vessel (e.g., beaker or flask) within a fume hood
Procedure:
-
Dilute the hydrazide waste solution with water to a concentration of 5% or less.
-
Slowly add the sodium hypochlorite solution to the diluted waste while stirring continuously. An excess of hypochlorite is needed to ensure complete oxidation.
-
Monitor the reaction. The reaction can be exothermic, so add the bleach slowly to control the temperature.
-
After the addition is complete, continue stirring for at least one hour to ensure the reaction goes to completion.
-
Test the final solution to ensure all hydrazide has been destroyed (specific analytical tests may be required depending on institutional protocols).
-
The resulting solution should be collected as hazardous waste and disposed of through your EHS office.
Disclaimer: This is a general procedure for hydrazides and may need to be adapted. Always consult with your institution's chemical safety officer before attempting any chemical treatment of hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
